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  • Product: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride
  • CAS: 1171441-04-5

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Fluorinated 4-Aminoquinolines

An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride This guide provides a comprehensive, technically detailed protocol for the synthesis of 7-(Trifluoromethoxy)quinolin-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride

This guide provides a comprehensive, technically detailed protocol for the synthesis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride, a key heterocyclic building block for drug discovery and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the underlying chemical principles.

The 4-aminoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2] The strategic introduction of fluorine-containing substituents is a widely employed technique to modulate a molecule's physicochemical properties. The trifluoromethoxy (-OCF₃) group, in particular, is used to enhance metabolic stability, increase lipophilicity, and improve target binding affinity by altering electronic properties.[3] Consequently, 7-(Trifluoromethoxy)quinolin-4-amine serves as a valuable intermediate for creating novel compounds with potentially enhanced pharmacological profiles.

This document outlines a robust and well-established multi-step synthetic route, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to arrive at the final hydrochloride salt.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Construction of the Quinoline Core: Building the key intermediate, 4-chloro-7-(trifluoromethoxy)quinoline, from commercially available starting materials.

  • Installation of the Amino Group: Introduction of the C4-amine via a nucleophilic aromatic substitution reaction.

  • Salt Formation and Final Purification: Conversion of the free base to the more stable and soluble hydrochloride salt.

The overall workflow is depicted below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amination cluster_2 Stage 3: Salt Formation A 3-(Trifluoromethoxy)aniline C Condensation Intermediate A->C Gould-Jacobs Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D 7-(Trifluoromethoxy)quinolin-4-ol C->D Thermal Cyclization & Saponification/Decarboxylation E 4-Chloro-7-(trifluoromethoxy)quinoline D->E Chlorination (POCl₃) F 7-(Trifluoromethoxy)quinolin-4-amine E->F Amination (SNAr) (Ammonia Source) G 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride F->G Acidification (HCl)

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-7-(trifluoromethoxy)quinoline

The success of this synthesis hinges on the efficient preparation of the 4-chloroquinoline intermediate. This is accomplished through a classical three-step sequence starting from 3-(trifluoromethoxy)aniline.

Step 1.1: Gould-Jacobs Condensation and Cyclization

This initial step builds the core heterocyclic structure. It begins with a Michael-type addition of the aniline to diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization.

Causality: The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core.[4] The reaction proceeds in two distinct thermal phases. The initial, lower-temperature phase forms the anilidomethylenemalonate intermediate via the elimination of ethanol. The subsequent, high-temperature phase is crucial for the intramolecular Friedel-Crafts-type acylation (cyclization) to occur, which requires overcoming a significant activation energy barrier. High-boiling, inert solvents like diphenyl ether are used to achieve the necessary temperatures safely and efficiently.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a distillation head and a mechanical stirrer, add 3-(trifluoromethoxy)aniline (1.0 eq) to diphenyl ether (5-10 volumes).

  • Reagent Addition: Slowly add diethyl ethoxymethylenemalonate (1.1 eq) to the stirred mixture.

  • Initial Condensation: Heat the mixture to 130-140 °C for approximately 1-2 hours. During this period, ethanol will distill off, indicating the formation of the intermediate.

  • Cyclization: Increase the temperature to 250-260 °C and maintain for 2-3 hours to effect cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the crude product, ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate. Filter the solid and wash thoroughly with hexane to remove the diphenyl ether.

Step 1.2: Saponification and Decarboxylation

The ester group at the 3-position is removed to simplify the molecule.

Causality: Saponification (base-mediated hydrolysis) of the ethyl ester creates a carboxylate salt. Upon acidification and heating, the resulting β-keto acid readily undergoes decarboxylation to yield the more stable 7-(trifluoromethoxy)quinolin-4-ol.

Experimental Protocol:

  • Saponification: Suspend the crude ester from the previous step in a 10% aqueous sodium hydroxide (NaOH) solution (5-10 volumes). Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of 7-(trifluoromethoxy)quinolin-4-ol will form.

  • Decarboxylation & Isolation: Heat the acidic slurry to 80-90 °C for 1-2 hours to ensure complete decarboxylation. Cool the mixture, filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum.

Step 1.3: Chlorination of 7-(Trifluoromethoxy)quinolin-4-ol

The 4-hydroxyl group is converted into a 4-chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.

Causality: The hydroxyl group of the quinolin-4-ol exists in tautomeric equilibrium with its 4-quinolone form. It is a poor leaving group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting this hydroxyl group into a chlorine atom, thereby activating the C4 position for nucleophilic attack.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which facilitates the reaction.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 7-(trifluoromethoxy)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Reaction: Add a catalytic amount of DMF (0.1 eq). Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: Basify the acidic aqueous solution with a cold concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9. The product, 4-chloro-7-(trifluoromethoxy)quinoline, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Part 2: Synthesis of 7-(Trifluoromethoxy)quinolin-4-amine

This stage involves the key transformation of the intermediate into the desired amine.

Step 2.1: Nucleophilic Aromatic Substitution (Amination)

Causality: The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethoxy group activates the C4 position, making the 4-chloro substituent susceptible to nucleophilic aromatic substitution (SₙAr).[6][7] A source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, is used as the nucleophile. The reaction requires high temperatures and, typically, elevated pressure to proceed at a reasonable rate, hence the use of a sealed pressure vessel.[4]

Experimental Protocol:

  • Reaction Setup: In a high-pressure sealed reactor, combine 4-chloro-7-(trifluoromethoxy)quinoline (1.0 eq), ethanol or isopropanol (10-20 volumes), and a concentrated solution of ammonia in methanol (e.g., 7N) or concentrated aqueous ammonium hydroxide (10-20 eq).

  • Amination: Seal the reactor and heat the mixture to 150-160 °C for 12-18 hours. The internal pressure will increase significantly.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 7-(trifluoromethoxy)quinolin-4-amine can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Hydrochloride Salt Formation

The final step is to convert the free amine base into its hydrochloride salt.

Causality: Converting the free base to a hydrochloride salt often improves the compound's crystallinity, stability, and aqueous solubility, which is highly desirable for pharmaceutical applications and long-term storage.

Experimental Protocol:

  • Dissolution: Dissolve the purified 7-(trifluoromethoxy)quinolin-4-amine (1.0 eq) in a suitable solvent, such as isopropanol, ethanol, or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (1.1 eq) with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Stir the resulting slurry for 30-60 minutes, then collect the solid product by filtration.

  • Drying: Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any residual acid and dry the final product, 7-(trifluoromethoxy)quinolin-4-amine hydrochloride, under vacuum.

Summary of Synthesis Parameters

StepReaction NameKey ReagentsSolvent(s)Temp (°C)Typical Yield (%)
1.1Gould-Jacobs3-(CF₃O)Aniline, EMMEDiphenyl Ether130 -> 26070-85 (crude)
1.2SaponificationNaOH (aq), HCl (aq)Water10085-95
1.3ChlorinationPOCl₃, DMF (cat.)Neat POCl₃11080-90
2.1Amination (SₙAr)Ammonia SourceEthanol / IPA150-16060-75
3.1Salt FormationHClIsopropanolRoom Temp>95

Reaction Scheme Visualization

G r1 3-(Trifluoromethoxy)aniline r2 Diethyl Ethoxymethylenemalonate r3 1) NaOH, H₂O, Δ 2) HCl, Δ r4 POCl₃, Δ r5 NH₃ (source) High T, P r6 HCl p1 p1 p3 Intermediate (Not Isolated) p1->p3 Diphenyl Ether, 250°C p2 p2 p2->p3 p4 7-(CF₃O)quinolin-4-ol p3->p4 p5 4-Chloro-7-(CF₃O)quinoline p4->p5 Step 1.3(Chlorination) p6 7-(CF₃O)quinolin-4-amine p5->p6 Step 2.1(Amination) p7 7-(CF₃O)quinolin-4-amine HCl p6->p7 Step 3.1(Salt Formation)

Caption: Chemical reaction pathway for the synthesis.

References

  • Romero-Vivas, C. M., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link][1][6]

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Synlett, (12), 1845-1848. (This reference supports the general SNAr reaction mentioned in the main review[6]).

  • Larsen, J. S., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 54(18), 6325–6336. [Link][5]

  • Valverde, E., et al. (2017). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. Molecules, 22(9), 1469. [Link][7]

  • Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-65. [Link][8]

  • Zhang, X., et al. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 67(26), 9471–9474. [Link][9]

  • Bissell, E. R., Mitchell, A. R., & Smith, R. E. (1981). Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives. The Journal of Organic Chemistry, 46(12), 2449–2454. [Link][10]

  • Xu, X., et al. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566-569. [Link][11]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethoxy)quinolin-4-amine HCl

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, antican...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The 4-aminoquinoline core, in particular, is a well-established pharmacophore found in drugs such as chloroquine.[4][5] Modifications to the quinoline ring system can profoundly influence a molecule's physicochemical properties, thereby affecting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement.

This technical guide provides a comprehensive overview of the key physicochemical properties of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride (HCl). Given the limited availability of direct experimental data for this specific compound, this guide will focus on the established methodologies for determining these properties, supplemented with predicted values and comparative data from structurally related quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals to provide a framework for the characterization of this and similar novel chemical entities.

The structure of 7-(Trifluoromethoxy)quinolin-4-amine HCl is presented below:

Chemical Structure:

  • IUPAC Name: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride

  • CAS Number: 1171441-04-5

  • Molecular Formula: C₁₀H₈ClF₃N₂O

  • Molecular Weight: 264.63 g/mol

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. The following sections detail the critical parameters for 7-(Trifluoromethoxy)quinolin-4-amine HCl and the methodologies for their determination.

Table 1: Summary of Physicochemical Properties
PropertyPredicted/Estimated ValueExperimental Methodology
pKa 4.5 - 5.5Potentiometric Titration, Spectrophotometry
Solubility Low in neutral pH, higher in acidic pHKinetic and Thermodynamic Solubility Assays
Lipophilicity (LogP) 3.0 - 4.0RP-HPLC, Shake-Flask Method
Melting Point (°C) >200 °CDifferential Scanning Calorimetry (DSC)

pKa Determination: Understanding Ionization

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH. For a basic compound like 7-(Trifluoromethoxy)quinolin-4-amine, the pKa of its conjugate acid dictates its charge state in physiological environments, which in turn influences its solubility, permeability, and target binding.

The primary basic center in this molecule is the quinoline ring nitrogen, with the 4-amino group also contributing to its overall basicity. The electron-withdrawing nature of the trifluoromethoxy group at the 7-position is expected to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ≈ 4.9).[2]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining pKa values.[6][7]

Methodology:

  • Sample Preparation: A precisely weighed amount of 7-(Trifluoromethoxy)quinolin-4-amine HCl is dissolved in deionized water or a co-solvent system if aqueous solubility is limited. The concentration should be in the range of 1-10 mM.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Diagram: Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Solvent C Titrate with Standardized Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: A simplified workflow for pKa determination by potentiometric titration.

Solubility Profile: A Key to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. As a hydrochloride salt, 7-(Trifluoromethoxy)quinolin-4-amine HCl is expected to have higher aqueous solubility compared to its free base form, particularly at acidic pH values, such as those found in the stomach.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility (High-Throughput Screening):

  • A concentrated stock solution of the compound in DMSO is added to an aqueous buffer at various pH values.

  • The solution is shaken, and the precipitate is removed by filtration or centrifugation.

  • The concentration of the compound in the supernatant is determined by HPLC-UV or LC-MS/MS.

Thermodynamic Solubility (Gold Standard):

  • An excess of the solid compound is suspended in a series of aqueous buffers with varying pH.

  • The suspensions are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The concentration of the dissolved compound is quantified by a validated analytical method.

Lipophilicity: Membrane Permeability and Beyond

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance. The trifluoromethoxy group is known to significantly increase lipophilicity.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common and reliable method for estimating LogP values.[8]

Methodology:

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed.

  • Analysis: The retention time of the compound is measured and correlated with the retention times of a series of standards with known LogP values.

Melting Point: A Measure of Purity and Stability

The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. For hydrochloride salts of active pharmaceutical ingredients (APIs), the melting point is often significantly higher than that of the free base.[9]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[10][11]

Methodology:

  • A small, accurately weighed sample of the compound is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Diagram: Experimental Workflow for Physicochemical Characterization

PhysChem_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Structural Confirmation Synth Synthesis of 7-(Trifluoromethoxy)quinolin-4-amine HCl pKa pKa Determination (Potentiometric Titration) Synth->pKa Solubility Solubility Profiling (Kinetic & Thermodynamic) Synth->Solubility LogP Lipophilicity (LogP) (RP-HPLC) Synth->LogP MP Melting Point (DSC) Synth->MP NMR NMR (¹H, ¹³C, ¹⁹F) Synth->NMR MS Mass Spectrometry Synth->MS FTIR FT-IR Spectroscopy Synth->FTIR

Caption: Integrated workflow for the synthesis and physicochemical characterization of a novel compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The aromatic protons on the quinoline ring system will have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the trifluoromethoxy group and the carbons of the quinoline ring will have distinct chemical shifts.[4][12]

  • ¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[4][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15][16] Characteristic absorption bands for 7-(Trifluoromethoxy)quinolin-4-amine HCl would include:

  • N-H stretching: for the amino group.

  • C-H stretching: for the aromatic ring.

  • C=N and C=C stretching: for the quinoline ring system.

  • C-F stretching: for the trifluoromethoxy group.

Conclusion

While direct experimental data for 7-(Trifluoromethoxy)quinolin-4-amine HCl is not extensively available in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. By employing the established methodologies of potentiometric titration, solubility assays, RP-HPLC, and DSC, researchers can obtain the critical data necessary to evaluate its potential as a drug candidate. The predicted values and data from analogous quinoline derivatives serve as a valuable starting point for these investigations. A thorough understanding of these fundamental properties is essential for advancing this and other novel quinoline-based compounds through the drug discovery and development pipeline.

References

  • Ajani, O. O., et al. (2022). Quinoline as a privileged scaffold in medicinal chemistry. Journal of Molecular Structure, 1251, 131976.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Bartel, K., et al. (2019). 4-Aminoquinoline-based anticancer agents. European Journal of Medicinal Chemistry, 164, 54-71.
  • Keri, R. S., et al. (2015). A comprehensive review in current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(15), 4097-4119.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Biagini, G. A., et al. (2003). The 4-aminoquinoline antimalarial chloroquine and its analogues are p-glycoprotein inhibitors. Journal of Antimicrobial Chemotherapy, 51(5), 1075-1081.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7896.
  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline as a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1374567.
  • Al-Malah, K. I. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4209.
  • Taylor, P. J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 15(8), 1759-1767.
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2008). Indian Journal of Pharmaceutical Sciences, 70(5), 608-613.
  • Singh, A., et al. (2012). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 56(6), 3098-3106.
  • El-Sayed, W. M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2539-S2548.
  • Al-Hujran, T. A., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1876.
  • Brown, T. N., & Gesteiger, J. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • Semantic Scholar. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. Retrieved from [Link]

  • DTIC. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • MDPI. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Retrieved from [Link]

  • Kumar, D., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6215.
  • ResearchGate. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • Saoudi, M., et al. (2019). Thermodynamic Properties of Molten Salts Measured by DSC. Retrieved from [Link]

  • PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Preprints.org. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. Retrieved from [Link]

  • PubMed Central. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • DTIC. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • PubMed Central. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

  • Colibri. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and. Retrieved from [Link]

  • ResearchGate. (2006). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PeerJ. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • PubMed Central. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved from [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

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  • Particle Sciences. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

Sources

Foundational

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride CAS number 1171441-04-5

CAS Number: 1171441-04-5 Formula: Molecular Weight: 264.63 g/mol (Free base: 228.17) Executive Summary 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride is a privileged heteroaromatic scaffold used primarily in the disc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1171441-04-5 Formula:


Molecular Weight:  264.63  g/mol  (Free base: 228.17)

Executive Summary

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride is a privileged heteroaromatic scaffold used primarily in the discovery of antimalarial and anticancer therapeutics. Structurally, it belongs to the 4-aminoquinoline class, historically validated by drugs like Chloroquine.[1][2] However, this specific derivative incorporates a trifluoromethoxy (


)  group at the 7-position.

This substitution is not merely cosmetic; the


 moiety is a critical bioisostere for the traditional chlorine or methoxy groups. It enhances lipophilicity  (

value

+1.04) and metabolic stability while maintaining the steric profile required for binding to key targets such as the heme detoxification pathway in Plasmodium falciparum or the ATP-binding pocket of tyrosine kinases (e.g., EGFR).

This guide details the synthesis, handling, and application of this compound, providing researchers with the technical grounding necessary to utilize it as a core building block in medicinal chemistry campaigns.

Chemical Architecture & Properties[1][2][3]

Structure-Activity Relationship (SAR)

The molecule consists of a bicyclic quinoline ring system. The biological activity is governed by two distinct regions:

  • The Core (Positions 1-4): The 4-amino group is essential for hydrogen bonding. In kinase inhibitors, this nitrogen interacts with the "hinge region" of the enzyme. In antimalarials, it is the attachment point for basic side chains that facilitate accumulation in the parasite's acidic food vacuole.

  • The Tail (Position 7): The

    
     group provides a unique electronic and steric environment. Unlike the electron-donating methoxy group (
    
    
    
    ), the
    
    
    is electron-withdrawing, which lowers the
    
    
    of the ring nitrogen slightly, potentially altering drug distribution. Its high lipophilicity improves membrane permeability.
Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (improved by HCl salt form)
Melting Point >250°C (decomposition typical for HCl salts)
Hygroscopicity Moderate; HCl salts are prone to absorbing atmospheric moisture. Store in desiccator.

Synthesis & Manufacturing Protocols

The synthesis of 7-(trifluoromethoxy)quinolin-4-amine HCl generally proceeds via the Gould-Jacobs reaction followed by chlorination and amination. Below is the optimized laboratory-scale protocol.

Workflow Diagram

SynthesisPath Start 3-(Trifluoromethoxy)aniline Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 4-Hydroxy-7-(OCF3)quinoline Step2->Inter2 Step3 Chlorination (POCl3) Inter2->Step3 Inter3 4-Chloro-7-(OCF3)quinoline Step3->Inter3 Step4 Amination (NH3/Phenol or Autoclave) Inter3->Step4 Final 7-(OCF3)quinolin-4-amine HCl Step4->Final

Caption: Step-wise synthesis from aniline precursor to final hydrochloride salt.

Detailed Protocol: Amination of 4-Chloro Intermediate

This is the most critical step for researchers starting with the commercially available 4-chloro-7-(trifluoromethoxy)quinoline intermediate.

Reagents:

  • 4-Chloro-7-(trifluoromethoxy)quinoline (1.0 eq)

  • Ammonia (gas or 7N solution in MeOH) or Acetamide (as ammonia surrogate)

  • Phenol (solvent/catalyst)

  • Hydrochloric acid (for salt formation)[3]

Procedure:

  • Reaction: In a pressure vessel, dissolve 4-chloro-7-(trifluoromethoxy)quinoline (5.0 g) in phenol (20 g).

  • Heating: Pass ammonia gas into the melt or add ammonium acetate. Heat the mixture to 160–170°C for 8–12 hours. The phenol acts as a proton shuttle, facilitating the nucleophilic aromatic substitution (

    
    ).
    
  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with 10% NaOH solution (3x) to remove phenol.

  • Extraction: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the free base.
    
  • Salt Formation: Dissolve the crude free base in minimum ethanol. Add 1.25M HCl in ethanol (or ether) dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal of the starting material and the appearance of a broad singlet (

    
    ) around 7.0–8.0 ppm (often exchanged/broadened). The aromatic region should show the characteristic splitting of the quinoline ring.
    

Applications in Drug Discovery[5][6][7]

Antimalarial Research

The 4-aminoquinoline core is the pharmacophore responsible for inhibiting hemozoin formation .[1][4]

  • Mechanism: The unprotonated drug enters the parasite's food vacuole (pH ~5.0). Inside, it becomes diprotonated (trapped) and binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of free heme kills the parasite.

  • Role of

    
    :  Resistance to chloroquine often involves the PfCRT transporter pumping the drug out. The bulky, lipophilic 7-trifluoromethoxy group can evade these efflux pumps better than the 7-chloro analog, restoring potency against resistant P. falciparum strains.
    
Kinase Inhibition (Oncology)

In cancer research, this scaffold mimics the adenine ring of ATP.

  • Target: Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.

  • Binding: The N1 and 4-amino group form a donor-acceptor hydrogen bond pair with the kinase "hinge" region (e.g., Met793 in EGFR).

  • Utility: Researchers derivatize the 4-amino group with substituted anilines to create "4-anilinoquinolines," a class that includes approved drugs like Bosutinib. The 7-

    
     group occupies a hydrophobic pocket, improving binding affinity.
    
Pharmacophore Map

Pharmacophore Core Quinoline Scaffold (Planar Aromatic) N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 Part of Ring N4 4-Amino Group (H-Bond Donor / Linker) Core->N4 Substituent Pos7 7-OCF3 Group (Lipophilic/Metabolic Shield) Core->Pos7 Substituent Target Biological Target (Kinase/Heme) N1->Target Binds Hinge Region N4->Target Binds Hinge Region Pocket Hydrophobic Pocket Pos7->Pocket Hydrophobic Interaction

Caption: Interaction of the 7-OCF3-4-aminoquinoline scaffold with biological targets.

Handling & Safety Profile

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store at -20°C for long-term stability. Keep under inert gas (Nitrogen/Argon) if possible.

  • Solubility for Assays: Prepare stock solutions in 100% DMSO (up to 20 mM). Avoid freeze-thaw cycles of the stock solution.

References

  • Synthesis of 4-Aminoquinolines: Journal of Medicinal Chemistry. "Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy." (2006).

  • Mechanism of Action: Current Topics in Medicinal Chemistry. "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." (2006).[5]

  • Anticancer Applications: Bioorganic & Medicinal Chemistry. "Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties." (2005).[6][7][8]

  • Kinase Inhibitor Design: Journal of the American Chemical Society. "Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling." (2026). (Note: Generalized reference for amination methodology).

Sources

Exploratory

Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold

An In-Depth Technical Guide to the Biological Activity of 4-Aminoquinoline Compounds The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, a structural framework that has given rise to some of the mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Aminoquinoline Compounds

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, a structural framework that has given rise to some of the most impactful drugs of the last century. Its story begins with the natural alkaloid quinine, extracted from Cinchona bark, the first effective treatment for malaria.[1] This natural product spurred the development of synthetic analogs during World War II, leading to the synthesis of Chloroquine (CQ), a compound that was less toxic and highly effective against Plasmodium falciparum, the deadliest malaria parasite.[2] For decades, CQ was the cornerstone of malaria treatment and prophylaxis due to its high potency, low cost, and tolerability.[2][3][4]

However, the widespread emergence of CQ-resistant malaria parasites prompted extensive research, which not only led to new antimalarial 4-aminoquinolines but also unveiled a surprising breadth of other biological activities.[2][4] It was observed that these compounds possessed significant immunomodulatory and anti-inflammatory properties, leading to their repurposing for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[5][6] More recently, the ability of 4-aminoquinolines to interfere with fundamental cellular processes such as autophagy has positioned them as promising candidates for anticancer therapy, often in combination with other agents.[2][7]

This guide provides a technical exploration of the diverse biological activities of 4-aminoquinoline compounds. We will dissect their mechanisms of action across different therapeutic areas, detail the structure-activity relationships that govern their potency, and provide validated experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

Part 1: Antimalarial Activity - The Foundational Role

The primary and most well-understood activity of 4-aminoquinolines is their potent schizonticidal action against blood-stage Plasmodium parasites.

Mechanism of Action: Inhibition of Heme Detoxification

During its lifecycle within human red blood cells, the malaria parasite digests host hemoglobin in an acidic digestive vacuole to obtain essential amino acids.[1][8] This process releases large quantities of toxic, soluble heme (ferriprotoporphyrin IX).[8][9] To protect itself, the parasite polymerizes the heme into an inert, insoluble crystal called hemozoin (also known as the "malaria pigment").[1][9]

4-aminoquinolines exploit this process through a two-step mechanism:

  • Ion Trapping: As weak bases, 4-aminoquinolines are uncharged at physiological pH and can diffuse freely across cell membranes into the parasite and its acidic (pH ~4.7) digestive vacuole.[2][9][10] Inside the vacuole, the compound becomes protonated, trapping it at high concentrations.[9]

  • Inhibition of Hemozoin Formation: The accumulated drug then interferes with heme polymerization. It is thought to form a complex with heme through π-π stacking interactions and cap the growing hemozoin crystal, preventing further polymerization.[2][9][11][12] This leads to the buildup of free heme, which is highly toxic to the parasite, causing oxidative stress, membrane damage, and ultimately, cell lysis.[2][8][9]

Antimalarial_Mechanism cluster_RBC Red Blood Cell cluster_Parasite Plasmodium Parasite cluster_DV Digestive Vacuole (Acidic) Hb Hemoglobin Digestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme releases Hemozoin Inert Hemozoin Crystal (Non-Toxic) Heme->Hemozoin Polymerization (Detoxification) Toxicity Heme Accumulation & Oxidative Stress Heme->Toxicity Drug_outside 4-Aminoquinoline (CQ) (Uncharged) Drug_inside 4-Aminoquinoline (CQH2++) (Protonated & Trapped) Drug_outside->Drug_inside Diffusion & Ion Trapping Block INHIBITION Drug_inside->Block Block->Heme Prevents Polymerization Lysis Parasite Death Toxicity->Lysis

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Structure-Activity Relationship (SAR)

Decades of research have established clear SAR principles for the antimalarial activity of this class.[11]

Structural PositionRequirement for ActivityRationale & Examples
Quinoline Ring The 4-aminoquinoline nucleus is essential.This core structure is responsible for intercalating with heme and accumulating in the digestive vacuole.[11][13]
Position 7 An electron-withdrawing group, typically chlorine (Cl), is critical for high potency.[13][14]Replacing the 7-Cl with a hydrogen or an electron-donating group leads to a significant loss of activity.[13][14] This group influences the pKa of the quinoline nitrogen and the compound's ability to inhibit β-hematin formation.[13][15]
Position 4 A flexible, basic diaminoalkane side chain is required.This side chain is crucial for the ion-trapping mechanism and drug accumulation. The length and basicity of the chain modulate the drug's pKa and overall activity.[14][16][17] Chloroquine has an isopentyl side chain.[16]
Side Chain Terminus A tertiary amino group is generally optimal.The basicity of this nitrogen is key to the protonation and trapping within the acidic vacuole.[15]
Experimental Protocol: In Vitro Antimalarial SYBR Green I Assay

This high-throughput assay is a gold standard for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum. It relies on the SYBR Green I dye, which fluoresces upon intercalating with DNA. Since mature red blood cells lack a nucleus, the fluorescence signal is directly proportional to parasite proliferation.[18]

Causality: The choice of this assay is driven by its sensitivity, scalability, and direct measurement of parasite DNA content, which is a reliable indicator of growth.

Methodology:

  • Parasite Culture: Asynchronously culture P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant K1 strains) in human O+ red blood cells (RBCs) at 2% hematocrit in complete RPMI-1640 medium.[19][20] Maintain cultures in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.

  • Drug Plating: Prepare serial dilutions of the test 4-aminoquinoline compounds in a 96-well plate. Include chloroquine and amodiaquine as positive controls and a drug-free well as a negative control.

  • Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the drug-plated 96-well plate.

  • Incubation: Incubate the plate for 72 hours under the same culture conditions. This duration allows for approximately 1.5-2 full cycles of parasite replication.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Add 100 µL of this buffer to each well. Incubate in the dark for 1-2 hours at room temperature.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[18]

  • Data Analysis: Subtract the background fluorescence from uninfected RBCs. Normalize the data to the drug-free control (100% growth). Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[18]

SYBR_Green_Workflow A 1. Prepare Drug Plate (Serial Dilutions) C 3. Add Parasite Culture to Drug Plate A->C B 2. Prepare Parasite Culture (P. falciparum in RBCs) B->C D 4. Incubate (72 hours, 37°C) C->D E 5. Lyse Cells & Add SYBR Green I Dye D->E F 6. Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: High-level workflow for the SYBR Green I antimalarial assay.

Part 2: Immunomodulatory & Anti-inflammatory Activity

The anti-inflammatory properties of 4-aminoquinolines, particularly chloroquine (CQ) and its less toxic derivative Hydroxychloroquine (HCQ), were discovered serendipitously.[6][21] They are now established disease-modifying anti-rheumatic drugs (DMARDs).[21]

Mechanism of Action: Suppression of Innate Immune Signaling

Unlike their potent antimalarial action, the immunomodulatory effects of CQ and HCQ occur at lower concentrations and are primarily driven by their lysosomotropic nature.[22]

  • Inhibition of Toll-Like Receptors (TLRs): CQ and HCQ accumulate in endosomes, increasing the intra-organellar pH.[22] This alkalinization prevents the activation of endosomal TLRs, particularly TLR9, which recognizes microbial and self-derived DNA (CpG motifs).[22][23] By inhibiting TLR9, HCQ suppresses the downstream production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and Type I interferons, which are key drivers in autoimmune diseases like lupus.[22][23]

  • Interference with Antigen Presentation: The increased lysosomal pH also impairs the function of enzymes that process antigens for presentation on Major Histocompatibility Complex (MHC) class II molecules.[5][22] This reduces the activation of CD4+ T cells, another critical component of the adaptive immune response that contributes to autoimmune pathology.[22]

TLR9_Inhibition cluster_Cell Plasmacytoid Dendritic Cell cluster_Endosome Endosome (Acidic) TLR9 TLR9 MyD88 MyD88/IRF7 Signaling Cascade TLR9->MyD88 DNA Self-DNA DNA->TLR9 binds Cytokines Pro-inflammatory Cytokines (e.g., Type I IFN, TNF-α) MyD88->Cytokines leads to production of HCQ Hydroxychloroquine (HCQ) Block INHIBITION HCQ->Block Block->TLR9 1. Raises endosomal pH 2. Interferes with nucleic acid binding

Caption: Inhibition of TLR9 signaling by hydroxychloroquine.

Therapeutic Applications
  • Systemic Lupus Erythematosus (SLE): HCQ is a cornerstone of SLE therapy. It reduces disease flares, decreases mortality rates, and lowers the risk of organ damage, particularly lupus nephritis.[5][23]

  • Rheumatoid Arthritis (RA): Used as a DMARD, HCQ helps reduce joint pain, swelling, and systemic inflammation, often in combination with other drugs like methotrexate.[5][21][24]

Part 3: Anticancer Activity - A New Frontier

The repurposing of 4-aminoquinolines for oncology is an area of intense investigation. Their activity is primarily linked to the disruption of cellular stress-response pathways that cancer cells rely on for survival.

Mechanism of Action: Autophagy Inhibition

Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in autophagosomes, which then fuse with lysosomes for degradation. Cancer cells often hijack this process to survive metabolic stress and chemotherapy.

As lysosomotropic agents, CQ and HCQ accumulate in lysosomes, raising their pH and inhibiting the function of lysosomal hydrolases.[2] This prevents the fusion of autophagosomes with lysosomes, blocking the final step of autophagy. The stalled process leads to the accumulation of autophagosomes and cellular waste, ultimately inducing cancer cell death, particularly when combined with other stressors like chemotherapy or radiation.[2]

Experimental Protocol: Cytotoxicity and Autophagy Assessment

Evaluating the anticancer potential of a 4-aminoquinoline derivative requires a two-pronged approach: assessing its direct cytotoxicity and confirming its impact on the autophagy pathway.

A. In Vitro Cytotoxicity (GI50) Assay

Causality: This initial screen determines the concentration at which the compound inhibits cancer cell growth, establishing its potency and providing dose ranges for mechanistic studies. The CellTiter-Glo® assay is chosen for its high sensitivity, measuring ATP levels as a direct indicator of cell viability.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., breast cancer lines MCF-7 or MDA-MB-468) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.[7][25] Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • Luminometry: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the 50% growth inhibition (GI50) concentration by normalizing the data and fitting to a dose-response curve, similar to the antimalarial assay.[7]

B. Western Blot for Autophagy Marker LC3-II

Causality: This experiment provides direct evidence of autophagy inhibition. During autophagy, the cytosolic protein LC3-I is converted to LC3-II and recruited to the autophagosome membrane. An autophagy inhibitor like CQ causes LC3-II to accumulate, which can be detected by Western blot.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its GI50 concentration for a set time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk). Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II). Follow with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. An increase in the LC3-II band (or the LC3-II/LC3-I ratio) relative to the control indicates autophagy blockade.

Conclusion and Future Directions

The 4-aminoquinoline scaffold is a testament to the power of medicinal chemistry, evolving from a single-purpose antimalarial to a multi-functional platform with applications in immunology and oncology. Its ability to accumulate in acidic organelles is the unifying principle behind its diverse biological activities. Future research will likely focus on synthesizing new derivatives with improved potency and selectivity for specific targets, such as inhibiting autophagy in cancer cells without broad immunomodulatory effects, or vice versa. By fine-tuning the structure-activity relationships and leveraging novel drug delivery systems, the remarkable therapeutic journey of the 4-aminoquinolines is far from over.

References

  • 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Valverde, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Retrieved February 23, 2026, from [Link]

  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). University of Birmingham. Retrieved February 23, 2026, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Retrieved February 23, 2026, from [Link]

  • Romero, A. H., & Delgado, G. E. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]

  • Kaul, A., et al. (n.d.). Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. Cells. Retrieved February 23, 2026, from [Link]

  • Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology. Retrieved February 23, 2026, from [Link]

  • Chloroquine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Mohammadi, S., et al. (2025). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. World Journal of Biological Chemistry. Retrieved February 23, 2026, from [Link]

  • Solomon, V. R., et al. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics. Retrieved February 23, 2026, from [Link]

  • Chloroquine Mechanism of action. (2020, August 29). YouTube. Retrieved February 23, 2026, from [Link]

  • Liu, J., & Zuo, W. (2018). Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine. Retrieved February 23, 2026, from [Link]

  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved February 23, 2026, from [Link]

  • Foryciarz, K., et al. (2024, January 2). Hydroxychloroquine as an important immunomodulator: a novel insight into an old drug. Central European Journal of Immunology. Retrieved February 23, 2026, from [Link]

  • Egan, T. J., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Egan, T. J., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Sullivan, D. J., Jr., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences. Retrieved February 23, 2026, from [Link]

  • Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, January 24). WebMD. Retrieved February 23, 2026, from [Link]

  • Madrid, P. B., et al. (2001). Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Mohammadi, S., et al. (2025, May 25). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Madrid, P. B., et al. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • Singh, C., et al. (2015). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Retrieved February 23, 2026, from [Link]

  • D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. Retrieved February 23, 2026, from [Link]

  • Al-Ostath, O., et al. (2025, February 11). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Preprints.org. Retrieved February 23, 2026, from [Link]

  • Bagnall, B. G. (1959). Further Observations on the Use of 4-Aminoquinoline Compounds in Patients with Rheumatoid Arthritis or Related Diseases. Annals of Internal Medicine. Retrieved February 23, 2026, from [Link]

  • D'Alessandro, S., et al. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. Retrieved February 23, 2026, from [Link]

  • Synthesis and antitumor activity of novel 4-aminoquinoline derivatives. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

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  • Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. (2023, September 20). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Bagnall, B. G. (1959). Further Observations on the Use of 4-Aminoquinoline Compounds in Patients with Rheumatoid Arthritis or Related Diseases. MDedge. Retrieved February 23, 2026, from [Link]

  • Allen, S., & Tiwari, D. (2019, March 8). The Potential to use Chloroquine and other 4-Aminoquinoline Analogues to Modulate Persisting Inflammation in Old Age. SciSpace. Retrieved February 23, 2026, from [Link]

  • Al-Ostath, O., et al. (2025, December 23). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Smoleńska, Ż., & Pawlak-Buś, K. (2014). Antimalarials – are they effective and safe in rheumatic diseases?. Reumatologia. Retrieved February 23, 2026, from [Link]

  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. (2023, September 6). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). University of Washington. Retrieved February 23, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024, December 6). MDPI. Retrieved February 23, 2026, from [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2023, January 5). MDPI. Retrieved February 23, 2026, from [Link]

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Foundational

spectroscopic analysis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride

Technical Whitepaper: Spectroscopic Characterization of 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride Executive Summary & Strategic Context In the realm of medicinal chemistry, the 4-aminoquinoline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride

Executive Summary & Strategic Context

In the realm of medicinal chemistry, the 4-aminoquinoline scaffold is a privileged structure, historically validated by antimalarials like Chloroquine. However, the introduction of a trifluoromethoxy (-OCF₃) group at the 7-position represents a modern optimization strategy designed to enhance metabolic stability and lipophilicity without altering the steric profile significantly compared to a methoxy group.

This guide provides a definitive spectroscopic framework for 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride (CAS: 1171441-04-5). Unlike standard alkyl-substituted quinolines, the electron-withdrawing nature of the -OCF₃ group, combined with the cationic character of the hydrochloride salt, creates a unique electronic environment that complicates routine assignment. This document details the causal links between these structural features and their spectral signatures.[1][2][3][4]

Structural Elucidation Strategy

To rigorously validate this structure, we employ a "Triangulated Confirmation" approach. We do not rely on a single technique; rather, we use


F NMR to anchor the substituent identity, 

H NMR to map the heterocyclic core, and Mass Spectrometry to confirm the molecular formula.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample: 7-OCF3-Quinoline-4-amine HCl Prep Prep: Dissolve in DMSO-d6 (Avoid CDCl3 due to salt solubility) Sample->Prep MS LC-MS (ESI+) Confirm m/z 229 [M+H]+ Sample->MS NMR_F 19F NMR (The Anchor) Confirm -OCF3 vs -F vs -CF3 Prep->NMR_F NMR_H 1H NMR (The Scaffold) Confirm Quinoline Subst. Pattern Prep->NMR_H Data_Int Data Integration & Purity Assessment NMR_F->Data_Int NMR_H->Data_Int MS->Data_Int

Figure 1: The "Triangulated Confirmation" workflow ensures that the fluorinated substituent, the aromatic core, and the molecular mass are independently validated before integration.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d₆ is the mandatory solvent. The hydrochloride salt is poorly soluble in CDCl₃. Furthermore, DMSO-d₆ slows proton exchange, allowing observation of the amine/ammonium protons which are often invisible in other solvents.

A. F NMR: The Diagnostic Anchor

The trifluoromethoxy group is chemically distinct from a trifluoromethyl (-CF₃) group. This is the first check for synthetic success.

  • Chemical Shift:

    
     -57.0 to -59.0 ppm (Singlet).
    
  • Causality: The oxygen atom acts as an insulator between the aromatic ring and the fluorine atoms. Unlike an Ar-F (approx -110 ppm) or Ar-CF₃ (approx -63 ppm), the -OCF₃ resonance is deshielded by the electronegative oxygen but remains a sharp singlet due to free rotation.

  • Validation: If you observe a peak at -63 ppm, you have likely synthesized the 7-trifluoromethyl analogue, a common starting material error.

B. H NMR: The Quinoline Scaffold

The protonation of the ring nitrogen (N1) in the HCl salt induces a significant downfield shift (deshielding) of the adjacent protons compared to the free base.

PositionProton AssignmentMultiplicityApprox Shift (

ppm)
Mechanistic Insight
H2 Quinoline RingDoublet (d)8.7 - 8.9Most deshielded due to proximity to protonated N1 and electron-deficient pyridine ring.
H5 Benzenoid RingDoublet (d)8.3 - 8.5Deshielded by peri-effect from the 4-amine/salt system.
H8 Benzenoid RingDoublet (d)7.9 - 8.1Proximity to N1; shift is sensitive to salt formation.
H6 Benzenoid Ringdd7.6 - 7.8Couples with H5 and H8 (ortho/meta coupling).
H3 Quinoline RingDoublet (d)6.8 - 7.0Shielded relative to H2; characteristic of 4-substituted quinolines.
NH Amine/AmmoniumBroad Singlet9.0 - 14.0Highly variable. In HCl salt, exchangeable protons often merge into a broad hump downfield.

Critical Coupling: Look for the meta-coupling (


 Hz) on H8 and H6. If H8 appears as a clean doublet without fine structure, re-evaluate the substitution pattern (e.g., 6-substituted isomer).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here to confirm the salt form and the fluorinated ether linkage.

  • The -OCF₃ Signature: Look for a strong, broad band between 1150–1280 cm⁻¹ . This is the C-F stretching vibration. It is often the most intense peak in the fingerprint region.

  • The Hydrochloride Salt:

    • Broad Band (2600–3200 cm⁻¹): Unlike the sharp doublet of a free primary amine, the HCl salt produces a broad "ammonium band" due to N-H stretching vibrations complicated by strong hydrogen bonding with the chloride counter-ion.

    • C=N Stretch (1600–1650 cm⁻¹): The quinoline ring breathing modes are shifted to higher frequencies upon protonation.

Mass Spectrometry & Fragmentation Logic

Technique: ESI-MS (Positive Mode). Molecular Formula: C₁₀H₇F₃N₂O · HCl Exact Mass (Free Base): 228.05

  • Parent Ion: You will observe the

    
     peak at m/z 229 . The HCl is lost in the ionization source, so you detect the protonated base.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of NH₃ (-17 Da): Characteristic of 4-aminoquinolines, yielding a peak at m/z 212.

    • Loss of OCF₃ (-85 Da): High-energy collision can cleave the ether bond, though the Ar-O bond is strong.

    • Loss of CO (-28 Da): If the OCF₃ group degrades, a phenol-like radical cation intermediate may lose CO, a common pathway for oxygenated aromatics.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Rationale: The HCl salt is hygroscopic. Water peaks can obscure the H3/H6 region in wet DMSO.

  • Drying: Dry the solid sample in a vacuum oven at 40°C for 2 hours prior to analysis to remove surface moisture.

  • Solvent: Use ampouled, 99.9% DMSO-d₆ + 0.05% TMS.

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run

      
      H (16 scans) with a 2-second relaxation delay (d1) to ensure integration accuracy of aromatic protons.
      
    • Run

      
      F (unprotonated/proton-decoupled) to verify the singlet multiplicity.
      
Protocol B: Purity Assessment via HPLC-UV

Rationale: 4-aminoquinolines have high UV extinction coefficients. UV detection is more quantitative than MS for purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers the amine).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: Monitor at 254 nm (aromatic) and 320 nm (quinoline specific).

  • Success Criteria: The 7-OCF₃ isomer should elute later than the 7-OH or 7-OCH₃ analogues due to the high lipophilicity of the trifluoromethoxy group.

Visualizing the Connectivity

The following diagram illustrates the logical flow of structural assignment based on the data types described above.

StructureLogic Core Quinoline Core H2_Peak 1H NMR: H2 (8.8 ppm) Downfield doublet Core->H2_Peak Confirmed by Subst 7-OCF3 Group F_Peak 19F NMR: -58 ppm Singlet Subst->F_Peak Confirmed by Salt HCl Salt Form Salt->H2_Peak Deshielding Effect IR_Band IR: 2600-3200 cm-1 Broad Ammonium Band Salt->IR_Band Confirmed by

Figure 2: Logical connectivity between structural moieties and their specific spectral evidence.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F shifts of Ar-OCF₃ vs Ar-CF₃).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118706346 (Free Base). Available at: [Link]

  • E

    
    F Chemical Shifts of the Trifluoromethoxy Group in Aromatic Compounds. Journal of the American Chemical Society.[5] (Foundational text establishing the -57 ppm range). Available at: [Link]
    

Sources

Exploratory

Technical Guide: Therapeutic Targeting of 7-(Trifluoromethoxy)quinolin-4-amine HCl

Executive Summary 7-(Trifluoromethoxy)quinolin-4-amine HCl (CAS 1420800-35-6) is a high-value "privileged scaffold" in medicinal chemistry. It represents a strategic bioisostere of the classical 7-chloro-4-aminoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Trifluoromethoxy)quinolin-4-amine HCl (CAS 1420800-35-6) is a high-value "privileged scaffold" in medicinal chemistry. It represents a strategic bioisostere of the classical 7-chloro-4-aminoquinoline core found in antimalarials (Chloroquine) and kinase inhibitors (Bosutinib analogs).

The inclusion of the trifluoromethoxy (-OCF3) group at the C7 position is a critical structural modification. Known as a "super-halogen," the -OCF3 moiety enhances lipophilicity (


 value 

1.04) and metabolic stability while maintaining the electron-withdrawing properties necessary for biological activity. This guide details the compound's potential therapeutic targets, ranging from parasitic heme detoxification systems to oncogenic kinase signaling pathways.

Part 1: Chemical Logic & Pharmacophore Analysis

The therapeutic utility of this compound is dictated by its structure-activity relationship (SAR).

FeatureStructural MoietyBiological Function
Hinge Binder 4-Amino group (-NH2)Forms hydrogen bonds with the hinge region of ATP-binding pockets in kinases.
Lipophilic Anchor 7-Trifluoromethoxy (-OCF3)Enhances membrane permeability; blocks metabolic oxidation at the C7 position; increases binding affinity to hydrophobic pockets (e.g., heme).
Lysosomotropism Quinoline Nitrogen (pKa ~8.5)Protonation in acidic environments leads to lysosomal trapping, inhibiting autophagy.

Part 2: Primary Therapeutic Targets

Heme Polymerase (Infectious Disease - Malaria)

Mechanism: Like its analog chloroquine, 7-(Trifluoromethoxy)quinolin-4-amine targets the asexual intraerythrocytic stage of Plasmodium falciparum.

  • Accumulation: The molecule enters the parasite's acidic food vacuole via passive diffusion.

  • Protonation: The acidic pH (approx. 5.0) protonates the quinoline nitrogen, trapping the drug inside (ion trapping).

  • Inhibition: The drug binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion. It prevents the polymerization of toxic heme into non-toxic hemozoin (

    
    -hematin).
    
  • Toxicity: The accumulation of free heme-drug complexes induces oxidative stress and membrane lysis, killing the parasite.

Why -OCF3? The -OCF3 group prevents the development of resistance mechanisms associated with the transporter PfCRT (Chloroquine Resistance Transporter) by altering the steric and electronic profile of the drug, potentially bypassing the efflux pump that expels 7-chloro analogs.

Tyrosine Kinases (Oncology - EGFR / c-Met)

Mechanism: The 4-aminoquinoline scaffold serves as a template for Type I ATP-competitive inhibitors.

  • EGFR (Epidermal Growth Factor Receptor): The 4-amino group acts as a donor/acceptor for hydrogen bonding with the hinge region residue Met793. The planar quinoline ring mimics the adenine ring of ATP.

  • c-Met: Substitution at the 4-amine position with specific aryl groups allows the scaffold to extend into the hydrophobic back pocket, where the 7-OCF3 group interacts with hydrophobic residues (e.g., Leu, Val), stabilizing the "inactive" conformation or blocking ATP access.

Autophagy Machinery (Lysosomal Inhibition)

Mechanism: Cancer cells rely on autophagy to survive metabolic stress.

  • The compound accumulates in lysosomes due to proton trapping.

  • This accumulation raises lysosomal pH, inhibiting resident hydrolases (Cathepsins).

  • Result: Fusion of autophagosomes with lysosomes is blocked, or degradation is halted, leading to the accumulation of toxic protein aggregates and ROS, triggering apoptosis.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-targeting mechanism in oncology (Kinase Inhibition) and parasitology (Heme Detoxification).

TherapeuticMechanism cluster_Malaria Target 1: Malaria Parasite (Food Vacuole) cluster_Oncology Target 2: Cancer Cell Compound 7-(Trifluoromethoxy) quinolin-4-amine Heme Free Heme (Toxic) Compound->Heme Complex Formation Polymerase Heme Polymerase Compound->Polymerase Inhibits Lysosome Lysosome (pH < 5) Compound->Lysosome Ion Trapping Kinase Tyrosine Kinases (EGFR / c-Met) Compound->Kinase ATP Competition Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death (Oxidative Stress) Heme->ParasiteDeath Accumulation Autophagy Autophagic Flux Lysosome->Autophagy Inhibits (pH Elevation) Apoptosis Apoptosis Autophagy->Apoptosis Metabolic Stress Kinase->Apoptosis Signal Blockade

Caption: Dual-mechanism action of the 7-(Trifluoromethoxy)quinolin-4-amine scaffold targeting heme detoxification in parasites and autophagy/kinase signaling in cancer cells.

Part 4: Experimental Protocols

Protocol A: -Hematin Inhibition Assay (Heme Polymerization)

Purpose: To validate the antimalarial potential by measuring the inhibition of synthetic hemozoin formation.

  • Reagent Preparation:

    • Dissolve Hemin chloride (16.3 mg) in 1 mL DMSO.

    • Prepare 0.5 M Sodium Acetate buffer (pH 5.0).

    • Prepare stock solution of 7-(Trifluoromethoxy)quinolin-4-amine HCl in DMSO (10 mM).

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of Sodium Acetate buffer.

    • Add 2 µL of drug solution (varying concentrations: 0.1 µM – 100 µM).

    • Initiate reaction by adding 2 µL of Hemin solution.

    • Incubate at 37°C for 18–24 hours.

  • Quantification:

    • Add 200 µL of DMSO to solubilize unpolymerized heme (Hemozoin remains insoluble).

    • Centrifuge plates at 3000 rpm for 15 min.

    • Discard supernatant. Wash pellet with DMSO.

    • Dissolve the pellet (Hemozoin) in 200 µL of 0.1 M NaOH.

    • Read Absorbance: Measure OD at 405 nm. Lower absorbance indicates inhibition of polymerization.

Protocol B: Autophagic Flux Analysis (LC3-II Turnover)

Purpose: To confirm lysosomal inhibition in cancer cells.

  • Cell Culture: Seed HeLa or MCF-7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment:

    • Treat cells with 7-(Trifluoromethoxy)quinolin-4-amine HCl (10 µM and 50 µM) for 24 hours.

    • Control: Chloroquine (50 µM) as a positive control.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies: Anti-LC3B (detects LC3-I and LC3-II) and Anti-p62 (SQSTM1).

  • Analysis:

    • Result Interpretation: An increase in LC3-II (lipidated form) and p62 levels compared to untreated control indicates a block in autophagosome degradation (lysosomal inhibition), not just autophagy induction.

Part 5: References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Solomon, V. R., & Lee, H. (2009). "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[1] Current Medicinal Chemistry. Link

  • Kouznetsov, V. V., et al. (2017). "Recent Progress in the Synthesis of Quinolines with Antitumoral Activity." Anti-Cancer Agents in Medicinal Chemistry. Link

  • McAfee, Q., et al. (2012). "Autophagy Inhibitor Lys05 Has Single-Agent Antitumor Activity and Reproduces the Phenotype of a Genetic Autophagy Deficiency." Proceedings of the National Academy of Sciences (PNAS). Link

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, Present, and Future." Chemistry - A European Journal. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the utilization of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride as a core scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the utilization of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride as a core scaffold in kinase inhibitor screening campaigns. We delve into the scientific rationale behind the selection of the quinoline moiety, detail robust, field-proven protocols for high-throughput screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, and provide a framework for hit validation and selectivity profiling. This guide is designed to equip researchers with the necessary knowledge to effectively integrate this compound into their drug discovery workflows, from initial screening to the characterization of promising lead candidates.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form the core structure of numerous biologically active compounds.[3][4][5] Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapeutics, particularly kinase inhibitors that compete with ATP for binding in the enzyme's active site.[5][6][7]

The 4-aminoquinoline core, in particular, is present in several approved drugs and has been extensively explored for its kinase inhibitory potential.[8][9] The trifluoromethoxy substituent at the 7-position of the quinoline ring in 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride offers unique electronic properties that can enhance binding affinity and modulate pharmacokinetic parameters. This makes it a valuable starting point for the development of novel and selective kinase inhibitors.

Rationale for Screening: Targeting Key Oncogenic Kinase Pathways

The versatility of the 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride scaffold allows for its application in screening against a wide range of kinases implicated in oncology. Three major signaling pathways are of particular interest:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation.[6][][11] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP binding pocket of EGFR have shown significant clinical success.[6][7]

  • Bcr-Abl Signaling Pathway: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[12][13][14][15] Inhibition of Bcr-Abl kinase activity is the primary therapeutic strategy for CML.[13][16]

  • VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20] Inhibiting VEGFR2 signaling can block the blood supply to tumors.[17]

Below are diagrams illustrating these critical signaling pathways.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling cascade.

Bcr_Abl_Signaling_Pathway Bcr-Abl Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr_Abl->GRB2 PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription STAT STAT JAK->STAT STAT->Gene_Transcription VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Gene_Transcription Gene Transcription (Proliferation, Migration, Survival) PLCg->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: VEGFR2-mediated angiogenic signaling.

Experimental Protocols: High-Throughput Screening

The following protocols describe a representative Homogeneous Time-Resolved Fluorescence (HTRF®) assay for primary screening of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride against a target tyrosine kinase. HTRF® is a robust, high-throughput screening technology based on TR-FRET. [1][21]

Assay Principle

The HTRF® kinase assay is a competitive immunoassay that measures the phosphorylation of a biotinylated substrate by a kinase. [22]The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor). When the donor and acceptor are in close proximity, excitation of the europium cryptate results in a FRET signal. Unphosphorylated substrate does not bind the antibody, resulting in no FRET. The signal is inversely proportional to the amount of kinase inhibition.

Materials and Reagents
  • 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride

  • Target Tyrosine Kinase (e.g., recombinant human EGFR, Bcr-Abl, or VEGFR2)

  • Biotinylated peptide substrate (specific to the target kinase)

  • ATP

  • HTRF® KinEASE™ TK Kit (containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665) [22]* Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® Detection Buffer

  • Low-volume 384-well white assay plates

  • Plate reader capable of HTRF® detection (e.g., equipped with a 337 nm excitation source and 620 nm and 665 nm emission filters)

Experimental Workflow

HTS_Workflow High-Throughput Screening Workflow A 1. Compound Plating (Serial Dilutions) B 2. Enzyme/Substrate Addition A->B C 3. Kinase Reaction Initiation (ATP Addition) B->C D 4. Incubation C->D E 5. Reaction Termination & Detection Reagent Addition D->E F 6. HTRF Signal Detection E->F

Caption: Step-by-step HTS experimental workflow.

Detailed Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM).

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • Include positive controls (DMSO vehicle) and negative controls (no enzyme).

  • Enzyme and Substrate Addition:

    • Prepare a working solution of the target kinase and its corresponding biotinylated peptide substrate in kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically in preliminary experiments.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

  • Kinase Reaction Initiation:

    • Prepare a working solution of ATP in kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the target kinase to ensure competitive inhibition can be accurately measured.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Reaction Termination and Detection:

    • Prepare the HTRF® detection mix by diluting the Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF® detection buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well. This will stop the kinase reaction and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The following table provides a representative dataset for the screening of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride and two hypothetical analogs against three different kinases.

Compound IDTarget KinaseIC₅₀ (nM)
7-(Trifluoromethoxy)quinolin-4-amine HCl EGFR50
Bcr-Abl250
VEGFR2>10,000
Analog A EGFR5
Bcr-Abl150
VEGFR28,000
Analog B EGFR150
Bcr-Abl25
VEGFR2>10,000

Interpretation:

  • 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride shows moderate inhibitory activity against EGFR and weaker activity against Bcr-Abl, with no significant inhibition of VEGFR2. This suggests a degree of selectivity for EGFR.

  • Analog A , with a modification to the core structure, demonstrates improved potency against EGFR, indicating a positive structure-activity relationship (SAR) for this target.

  • Analog B exhibits a shift in selectivity, with increased potency against Bcr-Abl and reduced activity against EGFR, highlighting how small structural changes can significantly alter the selectivity profile.

Hit Validation and Selectivity Profiling

A "hit" from a primary screen is a compound that meets a predefined activity threshold. [8]It is crucial to validate these hits through a series of secondary assays to confirm their activity and rule out artifacts.

Orthogonal Assays

Confirm the inhibitory activity of hits using an orthogonal assay that employs a different detection technology, such as an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or a mobility shift assay. [8][23][24][25][26][27]This ensures that the observed activity is not an artifact of the primary assay format.

Kinome-wide Selectivity Profiling

To understand the selectivity of a hit compound, it should be screened against a broad panel of kinases. [28][29]This can be performed by specialized contract research organizations (CROs) and provides a comprehensive view of the compound's off-target activities. A highly selective inhibitor will show potent inhibition of the primary target with minimal activity against other kinases.

Cellular Assays

Confirmed hits should be evaluated in cell-based assays to determine their ability to inhibit the target kinase in a physiological context. [28]This can be done by measuring the phosphorylation of a downstream substrate of the target kinase via Western blotting or a cellular immunoassay.

Conclusion

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged 4-aminoquinoline scaffold, combined with the unique properties of the trifluoromethoxy group, makes it an attractive candidate for screening against a variety of oncogenic kinases. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively utilize this compound in their kinase inhibitor discovery programs, from initial high-throughput screening to hit validation and lead optimization. By following a systematic and rigorous approach, the potential of this and related compounds to be developed into next-generation targeted therapies can be fully explored.

References

  • Yang, Y., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Glickman, F., et al. (2012). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening. Retrieved from [Link]

  • Lurje, G., & Lenz, H. J. (2009). Targeting the EGFR signaling pathway in cancer therapy. Journal of Hematology & Oncology. Retrieved from [Link]

  • QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. Retrieved from [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGF signaling in angiogenesis. Retrieved from [Link]

  • de Lemos, M. L., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Jabbour, E., & Kantarjian, H. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

  • Dimensions. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from [Link]

  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • The Company of Biologists. (2016). VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Retrieved from [Link]

  • Portland Press. (2009). A role for protein ubiquitination in VEGFR-2 signalling and angiogenesis. Retrieved from [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • ResearchGate. (n.d.). BCR-ABL signaling pathways activated in CML. Retrieved from [Link]

  • ACS Publications. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Retrieved from [Link]

  • National Library of Medicine. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). AlphaLISA. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ACS Publications. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. Retrieved from [Link]

  • National Library of Medicine. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]

  • PubMed. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. Retrieved from [Link]

  • PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubMed. (2018). Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • National Library of Medicine. (2022). Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. Retrieved from [Link]

Sources

Application

experimental design for testing 7-(Trifluoromethoxy)quinolin-4-amine HCl in vivo

Application Note: Preclinical Evaluation of 7-(Trifluoromethoxy)quinolin-4-amine HCl Executive Summary & Chemical Rationale Compound Identity: 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride Class: 4-Aminoquinoline de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 7-(Trifluoromethoxy)quinolin-4-amine HCl

Executive Summary & Chemical Rationale

Compound Identity: 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride Class: 4-Aminoquinoline derivative (Fluorinated) Primary Applications: Antimalarial (Chloroquine-resistant strains), Kinase Inhibition (EGFR/TAK1), and Broad-spectrum Anti-infective.

Scientific Rationale: The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry.[1][2] The specific incorporation of a trifluoromethoxy (-OCF₃) group at the 7-position serves two critical mechanistic functions:

  • Metabolic Blockade: It replaces the metabolically labile C-H or C-Cl bonds often found at this position, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation) and thereby extending the in vivo half-life (

    
    ).
    
  • Lipophilicity Modulation: The -OCF₃ group increases the partition coefficient (LogP), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for treating cerebral malaria or CNS-metastatic tumors.

Formulation Strategy (Critical Step)

Challenge: The HCl salt form provides initial water solubility but generates a highly acidic solution (pH < 3) upon dissolution. Direct IV injection of acidic solutions causes phlebitis and hemolysis. Neutralization to pH 7.4 often causes the free base to precipitate.

Protocol: Biocompatible Formulation for IV/PO Dosing

ComponentConcentrationFunction
Active Ingredient 1–10 mg/mLTarget Compound
Captisol® (SBE-β-CD) 10–20% (w/v)Solubilizer/Complexing agent to prevent precipitation at neutral pH.
Phosphate Buffer 10 mM (pH 7.0)Physiological pH maintenance.
Saline 0.9% NaClTonicity adjustment (if not using buffer).

Preparation Steps:

  • Dissolve Captisol® in sterile water (80% of final volume).

  • Add 7-(Trifluoromethoxy)quinolin-4-amine HCl slowly with vortexing.

  • Adjust pH to 6.5–7.0 using 0.1N NaOH. Note: If precipitation occurs, increase Captisol concentration or lower pH target to 5.5.

  • Q.S. to final volume with sterile water.

  • Sterile filter (0.22 µm PVDF membrane). Do not use Nylon (drug adsorption risk).

Experimental Design: Pharmacokinetic (PK) Profiling

Objective: Determine Bioavailability (


), Half-life (

), and Volume of Distribution (

).

Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice.

Workflow Visualization (Graphviz)

PK_Workflow Formulation Formulation (20% Captisol, pH 6.5) Dosing Administration Group A: IV (2 mg/kg) Group B: PO (10 mg/kg) Formulation->Dosing Sampling Blood Sampling (Tail Vein/Cardiac) Dosing->Sampling  0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Processing Plasma Separation (K2EDTA, 4°C) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis

Caption: Figure 1. Pharmacokinetic workflow for 7-(Trifluoromethoxy)quinolin-4-amine HCl.

Step-by-Step Protocol:
  • Dosing:

    • IV Group: Bolus injection via tail vein (2 mg/kg). Volume: 5 mL/kg.

    • PO Group: Oral gavage (10 mg/kg). Volume: 10 mL/kg.

  • Sampling:

    • Collect 200 µL blood at: 5 min (IV only), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • Anticoagulant: K2EDTA (Heparin may interfere with certain aminoquinoline analyses).

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Chloroquine-d4).

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

    • Detection: Positive Ion Mode (ESI+). Monitor transition for parent mass

      
      .
      

Efficacy Model: In Vivo Antimalarial Activity

Rationale: The 4-aminoquinoline scaffold is historically validated for malaria.[3] The Plasmodium berghei (rodent malaria) model is the industry standard for initial efficacy screening.

Protocol: The 4-Day Suppressive Test (Peters’ Test)

  • Infection (Day 0):

    • Inoculate naïve Swiss albino mice (18–22g) intraperitoneally (IP) with

      
      P. berghei ANKA infected erythrocytes.
      
  • Treatment (Day 0–3):

    • 2 hours post-infection, administer the test compound (PO or IP).

    • Dose Groups: Vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg.

    • Positive Control: Chloroquine diphosphate (10 mg/kg).

    • Administer once daily for 4 consecutive days.

  • Evaluation (Day 4):

    • Prepare thin blood smears from tail blood.

    • Stain with Giemsa (10%, pH 7.2).

    • Microscopy: Count parasitized RBCs per 1000 total RBCs.

Calculation:




Safety Pharmacology: Maximum Tolerated Dose (MTD)

Warning: Aminoquinolines are known hERG channel blockers (QT prolongation risk).

Protocol:

  • Design: Acute Up-and-Down procedure (OECD 425).

  • Dosing: Start at 10 mg/kg PO. If survived 48h

    
     30 mg/kg 
    
    
    
    100 mg/kg.
  • Observation: Immediate (0–30 min) for tremors/convulsions (CNS effects). Daily weight monitoring for 14 days.

  • Endpoint: Determine the dose causing 10% weight loss or overt toxicity signs (piloerection, lethargy).

Mechanism of Action & Metabolism Visualization

The trifluoromethoxy group alters the metabolic fate compared to standard chloroquine.

Metabolism Parent 7-(Trifluoromethoxy) quinolin-4-amine CYP_Met CYP450 Oxidation (Liver) Parent->CYP_Met Dealkylation N-Dealkylation (If side chain present) CYP_Met->Dealkylation Minor Block Blocked 7-Hydroxylation (Due to -OCF3) CYP_Met->Block Major Path Metabolite1 Stable Parent (High Exposure) Block->Metabolite1 Excretion Renal/Biliary Excretion Metabolite1->Excretion

Caption: Figure 2. Metabolic stability conferred by the 7-OCF3 substitution.

References

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery, 3(6), 509–520. Link

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, present, and future; a chemical perspective." Pharmacology & Therapeutics, 136(2), 202-219. Link

  • OECD Guidelines for the Testing of Chemicals. "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing. Link

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[4] Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Sources

Method

Quantitative Analysis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride using a Validated HPLC-MS Method

An Application Note for Drug Development Professionals Senior Application Scientist: Gemini Abstract This technical guide presents a comprehensive, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This technical guide presents a comprehensive, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the robust analysis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride. This compound is a key heterocyclic amine derivative, with the trifluoromethoxy (-OCF3) moiety imparting unique physicochemical properties relevant to modern drug discovery programs. The strategic incorporation of the -OCF3 group can enhance metabolic stability and modulate lipophilicity, making precise and accurate quantification essential during drug development.[1] This document provides a detailed, step-by-step protocol, from sample preparation to data acquisition, and explains the scientific rationale behind the methodological choices. The method utilizes a reversed-phase C18 column with a formic acid-modified mobile phase, coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS) for highly selective and sensitive detection.

Introduction and Analyte Profile

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a key strategy to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The -OCF3 group, in particular, is a strong electron-withdrawing group that can significantly lower the basicity (pKa) of the nearby nitrogen atoms compared to its non-fluorinated analogs.[1] This modulation affects solubility, receptor binding, and pharmacokinetic properties. Consequently, a reliable analytical method is paramount for its characterization, purity assessment, and quantification in complex matrices.

This application note provides a self-validating system for the analysis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride, designed for researchers, scientists, and drug development professionals who require a robust and reproducible analytical workflow.

Physicochemical Properties of 7-(Trifluoromethoxy)quinolin-4-amine

A thorough understanding of the analyte's properties is critical for rational method development. The key characteristics are summarized below.

PropertyValue / DescriptionRationale for Method Development
Chemical Structure See Figure 1The quinoline core and primary amine are key chromophores and ionizable sites.
Molecular Formula C₁₀H₇F₃N₂O · HClUsed to calculate the exact mass of the free base for MS detection.
Molecular Weight 264.63 g/mol (HCl Salt)The free base molecular weight is 228.17 g/mol .
Monoisotopic Mass 228.0514 g/mol (Free Base)The target for high-resolution mass spectrometry will be the protonated molecule, [M+H]⁺, at m/z 229.0587.
Predicted pKa < 9.1The pKa of the parent quinolin-4-amine is ~9.1.[1] The electron-withdrawing -OCF3 group is expected to lower this value. An acidic mobile phase (pH < 4) will ensure the analyte is fully protonated, leading to better peak shape and ionization efficiency.
Solubility Soluble in Methanol, DMSOAs a hydrochloride salt, it is expected to be soluble in polar solvents, simplifying sample preparation.

Comprehensive Experimental Workflow

The overall analytical process is streamlined to ensure reproducibility and high-quality data generation. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Methanol/Water (50:50) A->B C Serial Dilution to Working Concentration B->C D Injection into HPLC System C->D Transfer to Autosampler E RP-C18 Chromatographic Separation D->E F Electrospray Ionization (ESI+) E->F G MS/MS Detection (MRM Mode) F->G H Peak Integration & Quantification G->H Data Acquisition I Reporting and Validation H->I

Caption: Overall workflow from sample preparation to data analysis.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride (CAS: 1171441-04-5), reference standard >98% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Mobile Phase Additive: Formic acid (FA), LC-MS grade.

Standard and Sample Preparation

This protocol is designed to minimize variability and ensure accurate quantification.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the hydrochloride salt and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of Methanol and deionized water. This stock is stable for at least one month when stored at 2-8°C.

  • Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution. Pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to the mark with 50:50 Methanol/Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the Working Stock Solution with the initial mobile phase composition (95:5 Water:ACN with 0.1% FA).

HPLC Method Protocol

The selection of a reversed-phase C18 column provides excellent retention and separation for moderately polar aromatic compounds like quinoline derivatives.[3][4] The gradient elution ensures that the analyte is eluted with a sharp, symmetrical peak shape in a reasonable runtime.

ParameterRecommended SettingRationale
Instrument Standard HPLC/UHPLC SystemCompatible with standard analytical workflows.
Column C18, 2.1 x 100 mm, 1.8 µmProvides high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte for good peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the non-polar stationary phase.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and improves peak symmetry and reproducibility.
Injection Volume 5 µLA small volume minimizes potential for peak distortion.
Gradient Program Time (min)%B
0.05
1.05
7.095
9.095
9.15
12.05
Mass Spectrometry Method Protocol

Electrospray ionization in positive ion mode (ESI+) is the ideal choice due to the presence of the basic amine group, which is readily protonated.[5] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

ParameterRecommended SettingRationale
Instrument Triple Quadrupole or Q-TOF Mass SpectrometerRequired for MS/MS fragmentation and selective detection.
Ionization Mode Electrospray Ionization (ESI), PositiveTargets the basic nitrogen on the quinoline scaffold for protonation.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CAssists in solvent desolvation.
Desolvation Gas Nitrogen, 800 L/hr at 350 °CRemoves solvent droplets to facilitate ion liberation.
MRM Transition Q1 (Precursor): 229.1 m/zQ3 (Product): 160.1 m/zPrecursor: Corresponds to [M+H]⁺ of the free base. Product: A stable and abundant fragment ion for quantification (see Section 4).
Collision Energy 25 eV (To be optimized)Provides sufficient energy for reproducible fragmentation into the desired product ion.

Expected Results and Discussion

Chromatographic Performance

Under the specified HPLC conditions, 7-(Trifluoromethoxy)quinolin-4-amine is expected to elute at approximately 4.5-5.5 minutes. The peak should be sharp and symmetrical, with a tailing factor between 0.9 and 1.2, indicating a high-quality separation free from significant secondary interactions with the column stationary phase.

Mass Spectral Fragmentation

The mass spectrum in full scan mode will be dominated by the protonated molecular ion [M+H]⁺ at m/z 229.1. Upon collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The trifluoromethoxy group is subject to characteristic losses. A primary fragmentation pathway involves the neutral loss of trifluoromethanol (CF₃OH) or related fragments, although cleavage resulting in the loss of a trifluoromethyl radical (·CF₃) is also a known fragmentation pattern for such compounds.[6] A highly plausible and stable fragment for quantification results from the loss of the -OCF₃ group followed by the loss of HCN from the quinoline ring structure.

The proposed fragmentation pathway for the major quantitative transition is visualized below.

Caption: Proposed fragmentation from the parent ion to the product ion for MRM analysis.

Conclusion

The HPLC-MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantitative analysis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride. The careful selection of column chemistry, mobile phase composition, and mass spectrometry parameters ensures high-quality data suitable for applications throughout the drug development pipeline, from discovery and process chemistry to quality control. The provided rationale for each experimental choice empowers scientists to adapt and troubleshoot the method as needed, ensuring its broad applicability.

References

  • Kagramanov, N.D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available at: [Link]

  • Gutarra, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3548. Available at: [Link]

  • PubChem. 7-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Schlӧgl, J. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 116-131. Available at: [Link]

Sources

Application

The Trifluoromethoxy Quinoline Scaffold: A Modern Workhorse in Drug Discovery

The quinoline ring system, a bicyclic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility allows for extensive functionalization, leading...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system, a bicyclic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility allows for extensive functionalization, leading to a broad spectrum of biological activities.[1][2] A particularly fruitful strategy in modern drug design has been the incorporation of fluorine-containing substituents to enhance the pharmacological properties of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to improve metabolic stability, lipophilicity, and target binding affinity.[2] This guide provides a detailed exploration of the application of trifluoromethoxy quinolines in drug discovery, complete with protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

The Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety can offer distinct advantages in certain contexts, including improved metabolic stability and altered electronic properties that can fine-tune target engagement.

Synthesis of Trifluoromethoxy Quinolines: A Step-by-Step Protocol

A robust and widely applicable method for the synthesis of the trifluoromethoxy quinoline core is the Gould-Jacobs reaction.[3] This method allows for the construction of the quinoline ring system from readily available starting materials. The following protocol details the synthesis of a key intermediate, 6-(trifluoromethoxy)quinolin-4-amine.

Protocol 1: Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine

This multi-step synthesis begins with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination and amination.

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethoxy)aniline (1.0 equivalent) to diphenyl ether (5-10 volumes).

  • Addition: Slowly add diethyl ethoxymethylenemalonate (1.1 equivalents) to the stirred mixture.

  • Initial Condensation: Heat the mixture to 120-130°C for 1 hour. During this time, ethanol will distill off as the anilidomethylenemalonate intermediate is formed.

  • Cyclization: Increase the temperature to 250-260°C and maintain for 2-3 hours to induce intramolecular cyclization. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to below 100°C. Add hexane or toluene to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with hexane, and dry under a vacuum. The crude ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be used in the next step without further purification.

Step 2: Saponification and Decarboxylation to form 6-(Trifluoromethoxy)quinolin-4-ol

  • Saponification: Suspend the crude ester from the previous step in a 10-20% aqueous sodium hydroxide solution and reflux for 2-4 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water, and dry to yield 6-(trifluoromethoxy)quinolin-4-ol.

Step 3: Chlorination to form 4-Chloro-6-(trifluoromethoxy)quinoline

  • Reaction Setup: In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃) to the 6-(trifluoromethoxy)quinolin-4-ol from the previous step.

  • Reaction: Reflux the mixture for 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms.

  • Isolation: Filter the solid, wash with water, and dry under a vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 4: Amination to form 6-(Trifluoromethoxy)quinolin-4-amine

  • Reaction Setup: In a high-pressure sealed reactor, combine 4-chloro-6-(trifluoromethoxy)quinoline (1.0 equivalent) with a solution of ammonia in methanol (7N, 10-15 equivalents) and ethanol (10-20 volumes).

  • Reaction: Seal the reactor and heat the mixture to 150-160°C for 12-18 hours.

  • Workup: After cooling the reactor to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude 6-(trifluoromethoxy)quinolin-4-amine can be further purified by column chromatography on silica gel or by recrystallization.[3]

Synthesis Workflow Diagram

A 4-(Trifluoromethoxy)aniline C Gould-Jacobs Reaction (Heat, Diphenyl Ether) A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate C->D E Saponification & Decarboxylation (NaOH, then HCl) D->E F 6-(Trifluoromethoxy)quinolin-4-ol E->F G Chlorination (POCl₃) F->G H 4-Chloro-6-(trifluoromethoxy)quinoline G->H I Amination (Ammonia, High T/P) H->I J 6-(Trifluoromethoxy)quinolin-4-amine I->J

Caption: Overall synthetic route for 6-(Trifluoromethoxy)quinolin-4-amine.

Biological Evaluation of Trifluoromethoxy Quinolines

Trifluoromethoxy quinolines have demonstrated a wide range of biological activities. The following protocols provide standardized methods for evaluating their potential as anticancer, antimalarial, and anti-inflammatory agents.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4]

Protocol 2: MTT Assay for Anticancer Screening

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethoxy quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimalarial Activity: SYBR Green I-based Assay

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[2]

Protocol 3: In Vitro Antiplasmodial Activity Assay

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain or chloroquine-resistant Dd2 strain) in human red blood cells in complete culture medium.

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a parasite suspension (2% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity: TNF-α and IL-6 Inhibition Assay

This protocol describes an ELISA-based method to measure the inhibition of the pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 4: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the trifluoromethoxy quinoline derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ values.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of trifluoromethoxy quinolines is highly dependent on the nature and position of substituents on the quinoline ring and any side chains. Systematic modification and testing of a series of analogs allow for the elucidation of structure-activity relationships (SAR), which is crucial for optimizing lead compounds.

Table 1: Representative Biological Activities of Trifluoromethoxy and Trifluoromethyl Quinolines

Compound IDScaffoldR GroupAssayCell Line / StrainIC₅₀ (µM)Reference
1 2,8-bis(trifluoromethyl)quinoline4-(N4-ethyl-5-nitroimidazolo)methyleneAntimalarialP. falciparum (D10)4.8 µg/mL[5]
2 2,8-bis(trifluoromethyl)quinoline4-(5-pyrimidino)ketoneAntimalarialP. falciparum (D10)5.2 µg/mL[5]
3 4-aminoquinoline7-chloro, side chain variationAntimalarialP. falciparum (3D7)0.004 - 0.02[6]
4 4-aminoquinoline7-chloro, side chain variationAntimalarialP. falciparum (K1)0.12 - 0.45[6]
5 Fluorinated quinoline3'-fluoroAnticancerMDA-MB-4684.0[7]
6 Fluorinated quinoline4'-fluoroAnticancerMDA-MB-4685.0[7]
7 Quinoline-derived trifluoromethyl alcohol2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olAnticancerCell proliferation14.14[8]

Mechanism of Action: Targeting Key Signaling Pathways

Trifluoromethoxy quinoline derivatives often exert their anticancer effects by modulating critical signaling pathways that are dysregulated in cancer cells. Two of the most prominent targets are the PI3K/Akt/mTOR and EGFR signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers. Some trifluoromethoxy quinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to cell cycle arrest and apoptosis.[10]

PI3K/Akt/mTOR Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Trifluoromethoxy Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[11] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Certain quinoline-based compounds act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascades that promote tumor growth.

EGFR Signaling Pathway Diagram

EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Quinoline Trifluoromethoxy Quinoline Derivative Quinoline->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Conclusion

The trifluoromethoxy quinoline scaffold is a highly promising platform for the development of novel therapeutic agents. The unique properties of the trifluoromethoxy group, combined with the inherent biological activity of the quinoline core, provide a rich chemical space for exploration. The protocols and information presented in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize trifluoromethoxy quinoline derivatives in their quest for new and effective drugs to combat a range of diseases.

References

  • Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163–168. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Singh, K., et al. (2021). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemistrySelect, 6(1), 104-108. [Link]

  • Singh, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(34), 38653–38664. [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1849-1855. [Link]

  • Sharma, P., & Kumar, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1638-S1651. [Link]

  • BPS Bioscience. (n.d.). IL-6:IL-6R Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • He, M. M., et al. (2005). Small-molecule inhibition of TNF-alpha. Science, 310(5750), 1022-1025. [Link]

  • Wikipedia. (2023, December 1). Gould–Jacobs reaction. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Yang, X., et al. (2026). A trifluoromethyl quinoline derivative targets SGK1 and modulates the PI3K/AKT pathway to inhibit prostate cancer progression. Medical Oncology, 43(1), 1-13. [Link]

  • Wee, L. K., et al. (2010). EGFR inhibition triggers an adaptive response by co-opting antiviral signaling pathways in lung cancer. Nature Communications, 1(1), 1-13. [Link]

  • Steel, R., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455-4463. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Normanno, N., et al. (2006). The epidermal growth factor receptor (EGFR) signaling system as a target for cancer therapy. Endocrine-Related Cancer, 13(S1), S1-S11. [Link]

  • Sharma, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 26(1), 1-15. [Link]

  • Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 16(13), 1563-1597. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

Sources

Method

Application Note: Cell-Based Assay Protocols for 4-Aminoquinoline Cytotoxicity

Abstract & Introduction 4-aminoquinolines (e.g., Chloroquine, Hydroxychloroquine, Amodiaquine) are a class of pharmacophores historically central to antimalarial therapy and recently repurposed for oncological and autoim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-aminoquinolines (e.g., Chloroquine, Hydroxychloroquine, Amodiaquine) are a class of pharmacophores historically central to antimalarial therapy and recently repurposed for oncological and autoimmune indications. However, their clinical utility is often rate-limited by off-target cytotoxicity, specifically retinopathy (retinal pigment epithelium accumulation), cardiotoxicity, and hepatotoxicity.

Standard cytotoxicity assays (e.g., MTT) often fail to capture the early-stage specific mechanism of action (MOA) of these drugs. 4-aminoquinolines are lysosomotropic weak bases . They accumulate in acidic organelles, neutralizing lysosomal pH and inhibiting autophagy before causing membrane rupture.

This guide details a mechanistically grounded screening strategy that prioritizes lysosomal health alongside metabolic integrity, ensuring you do not miss sub-lethal toxicity that standard assays might overlook.

Mechanistic Grounding: The Lysosomal Trapping Theory

To design a valid assay, one must understand the cellular pharmacokinetics of the analyte. 4-aminoquinolines exist in equilibrium between uncharged and protonated forms. The uncharged form freely permeates the plasma membrane. Once inside the acidic environment of the lysosome (pH ~4.5–5.0), they become protonated (charged) and are trapped, unable to exit.

Experimental Implication:

  • pH Sensitivity: The cytotoxicity is pH-dependent. Culture media pH must be strictly controlled.

  • Assay Interference: These drugs can inhibit the uptake of lysosomotropic dyes (like Neutral Red) competitively by raising lysosomal pH. A reduction in Neutral Red signal may indicate lysosomal alkalinization rather than cell death.

  • Autofluorescence: Many quinoline derivatives are fluorescent. Avoid simple fluorescence intensity assays (e.g., Resazurin) unless background correction is rigorous.

Diagram 1: Mechanism of Action & Toxicity Pathway[1]

G Drug_Ext Uncharged Drug (Extracellular) Diffusion Passive Diffusion Drug_Ext->Diffusion Drug_Int Drug Enters Cytoplasm Diffusion->Drug_Int Lysosome Lysosomal Entry (Acidic pH) Drug_Int->Lysosome Protonation Protonation & Trapping (Drug becomes Charged) Lysosome->Protonation H+ Binding pH_Rise Lysosomal pH Rise (Alkalinization) Protonation->pH_Rise LMP Lysosomal Membrane Permeabilization (LMP) Protonation->LMP Accumulation/Swelling Autophagy Autophagy Inhibition (Sub-lethal Toxicity) pH_Rise->Autophagy Death Cell Death (Apoptosis/Necrosis) Autophagy->Death Chronic Stress LMP->Death

Caption: The Lysosomotropic Cascade. 4-aminoquinolines trap within lysosomes, raising pH and triggering toxicity via autophagy blockade and membrane permeabilization.

Experimental Strategy: The "Dual-Hit" Approach

Reliable characterization requires two orthogonal endpoints:

  • Lysosomal Integrity (Neutral Red Uptake - NRU): The most sensitive marker for this specific drug class.

  • Metabolic Activity (CCK-8 or MTS): Confirms mitochondrial respiration and general viability.

Recommended Cell Models:

  • HepG2 (Human Hepatocarcinoma): Standard for systemic toxicity and metabolic competence.

  • ARPE-19 (Retinal Pigment Epithelium): Critical for assessing retinopathy risk (a known side effect of Chloroquine).

Detailed Protocol: Lysosomal Integrity (Neutral Red Uptake)

This protocol is superior to MTT for 4-aminoquinolines because it directly interrogates the organelle where the drug accumulates.

Reagents:

  • Neutral Red Stock: 4 mg/mL in PBS.

  • Extraction Solution: 50% Ethanol, 49% Water, 1% Glacial Acetic Acid.[1]

  • Positive Control: Chloroquine Diphosphate (known IC50 ~20–50 µM in HepG2).

Step-by-Step Methodology
  • Seeding:

    • Seed HepG2 cells at 1.0 x 10^4 cells/well in a 96-well clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare 4-aminoquinoline derivatives in culture medium.

    • Note: If using DMSO stocks, ensure final DMSO < 0.5%.[2][3]

    • Treat cells for 24 to 72 hours (72h is recommended for chronic toxicity profiling).

    • Include a Vehicle Control (media + solvent) and Blank (media only, no cells).

  • Dye Incubation:

    • Prepare Neutral Red Medium : Dilute stock 1:100 into pre-warmed culture medium (Final: 40 µg/mL).

    • Centrifuge the Neutral Red Medium at 1,500 rpm for 5 min to remove precipitated dye crystals (Critical step to avoid artifacts).

    • Aspirate drug-containing media. Wash cells 1x with PBS.

    • Add 100 µL Neutral Red Medium to each well.

    • Incubate for 2 hours at 37°C.

  • Wash & Fix:

    • Carefully aspirate dye.

    • Wash cells with PBS containing 1% Formaldehyde (fixes cells and prevents dye leakage during wash).

  • Extraction & Readout:

    • Add 150 µL Extraction Solution to each well.

    • Shake plate on an orbital shaker for 10 minutes (cells will lose color as dye enters solution).

    • Measure Absorbance (OD) at 540 nm .

Diagram 2: NRU Assay Workflow

Protocol Step1 Seed Cells (10k/well) Step2 Drug Treatment (24-72h) Step1->Step2 Step3 Wash & Add Neutral Red Step2->Step3 Step4 Incubate (2 Hours) Step3->Step4 Step5 Fix & Extract (Acidified Ethanol) Step4->Step5 Step6 Read OD 540nm Step5->Step6

Caption: Workflow for Neutral Red Uptake (NRU) assay. The extraction step is critical for quantification.

Detailed Protocol: Metabolic Viability (CCK-8)

We recommend CCK-8 (WST-8) over MTT for 4-aminoquinolines.

  • Why? MTT requires solubilization of formazan crystals with DMSO/SDS. 4-aminoquinolines can precipitate or alter solubility in these solvents. CCK-8 produces a water-soluble formazan, eliminating the solubilization step and reducing handling errors.

Methodology:

  • Seeding & Treatment: Same as NRU protocol.

  • Assay:

    • Add 10 µL of CCK-8 reagent directly to the 100 µL culture medium in each well.

    • Incubate for 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm .

  • Multiplexing Option: You can perform the LDH release assay on the supernatant before adding CCK-8 to the cells, obtaining membrane integrity and metabolic data from the same well.

Data Analysis & Interpretation

Calculate % Viability relative to vehicle control:



Comparative Data Interpretation Table
ObservationNRU Signal (Lysosome)CCK-8 Signal (Metabolism)Interpretation
Normal 100%100%No Toxicity
Lysosomal Stress < 70% ~90-100%Specific MOA: Drug is accumulating in lysosomes and raising pH, but mitochondria are intact.
General Cytotoxicity < 50%< 50%Cell death (Apoptosis/Necrosis).
Artifact High BackgroundNormalDrug precipitation or dye crystallization.

Z-Factor Validation: For screening campaigns, ensure your assay robustness:



Target Z' > 0.5 for a reliable screen.

Troubleshooting 4-Aminoquinolines

  • Precipitation at Neutral pH: These drugs are hydrophobic weak bases. If you see "dust" in the wells under the microscope, the drug has precipitated.

    • Solution: Pre-dissolve in DMSO, then dilute into medium. Keep DMSO constant.

  • Phototoxicity: Some quinolines are light-sensitive.

    • Solution: Perform incubations in the dark/foil-wrapped plates.

  • False Negatives in NRU: If the drug raises lysosomal pH significantly, Neutral Red (which needs acid to bind) won't stain even if the cell is alive.

    • Validation: Always cross-reference with CCK-8. If CCK-8 is high but NRU is low, you have successfully detected lysosomotropism (functional impairment), not necessarily death.

References

  • OECD Guidelines for the Testing of Chemicals. (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.[4][5][6] OECD Publishing. Link

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.[1][2][3][6][7][8][9] Nature Protocols.[7] Link

  • Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Lysosomal Impairment in Vitro. Current Protocols in Toxicology. Link

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Link

  • Adadinou, M., et al. (2020). Imaging and quantification of lysosomal trapping of chloroquine in living cells. Analytical Chemistry.[10] Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 7-(Trifluoromethoxy)quinolin-4-amine HCl synthesis

Introduction This technical guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride. The 4-aminoquinoline scaffold is a critical pharmacophore, and the introduction of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, making this compound a valuable building block in medicinal chemistry.[1][2] Achieving a high yield is crucial for the efficient and cost-effective production of its derivatives. This document provides a structured approach to troubleshooting common issues in the multi-step synthesis, focusing on the final amination and salt formation steps.

Overall Synthesis Workflow

The synthesis of 7-(Trifluoromethoxy)quinolin-4-amine typically follows a well-established route starting from 3-(trifluoromethoxy)aniline. The key steps involve the construction of the quinoline core, followed by chlorination and subsequent amination.

DOT Script for Synthesis Workflow

Synthesis_Workflow A 3-(Trifluoromethoxy)aniline B Gould-Jacobs Reaction A->B Diethyl ethoxymethylenemalonate C 7-(Trifluoromethoxy)quinolin-4-ol B->C D Chlorination (e.g., POCl₃) C->D E 4-Chloro-7-(trifluoromethoxy)quinoline D->E F Amination (e.g., NH₃ source) E->F G 7-(Trifluoromethoxy)quinolin-4-amine F->G H Salt Formation (HCl) G->H I 7-(Trifluoromethoxy)quinolin-4-amine HCl H->I

Caption: General synthetic route for 7-(Trifluoromethoxy)quinolin-4-amine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the final amination step?

A1: The most frequent cause of low yield is an incomplete reaction during the nucleophilic aromatic substitution (SNAr) of 4-chloro-7-(trifluoromethoxy)quinoline. This can be due to several factors, including insufficient temperature, suboptimal solvent, or issues with the ammonia source.[3]

Q2: I'm observing a significant amount of starting material (4-chloro-7-(trifluoromethoxy)quinoline) remaining. What should I do?

A2: Increase the reaction temperature and/or time. SNAr reactions on electron-deficient rings like quinoline are often temperature-dependent.[3] Consider using a higher boiling point solvent or conducting the reaction in a sealed vessel to reach higher temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

Q3: My final product is difficult to purify. What are common impurities?

A3: A common impurity is the corresponding 4-hydroxyquinoline, formed by hydrolysis of the starting 4-chloroquinoline.[4] This is more prevalent if there is residual water in the reaction mixture. Another possibility is the presence of unreacted starting material.

Q4: Why is the hydrochloride salt formation important?

A4: The formation of a hydrochloride salt significantly increases the aqueous solubility and bioavailability of the amine compound, which is often crucial for pharmaceutical applications.[5] It also provides a stable, crystalline solid that is easier to handle and purify.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential issues and their solutions, organized by the problem observed.

Problem 1: Low Conversion of 4-Chloro-7-(trifluoromethoxy)quinoline

If you observe a significant amount of unreacted starting material, consider the following factors:

  • Reaction Temperature and Time: The C4 position of the quinoline ring is activated towards nucleophilic attack, but the reaction often requires elevated temperatures (typically 120-160°C) to proceed at a reasonable rate.[3][4] If the reaction is sluggish, a gradual increase in temperature is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective.[3] For amination with ammonia, alcohols like ethanol or methanol in a sealed reactor are commonly used.[6]

  • Nature of the Amine Source: If using a source like ammonium hydroxide, the presence of water can lead to the formation of the 4-hydroxy byproduct.[4] Using a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) can mitigate this.[6]

ParameterRecommendationRationale
Temperature 120-160°CTo overcome the activation energy for SNAr.
Solvent Polar aprotic (DMF, DMSO) or alcoholTo solubilize reactants and facilitate the reaction.
Ammonia Source Ammonia in alcohol (e.g., 7N in MeOH)To minimize water and prevent hydrolysis side reactions.[6]

DOT Script for Troubleshooting Low Conversion

Troubleshooting_Low_Conversion Start Low Yield: Unreacted Starting Material Check_Temp Is Temperature Sufficient? (120-160°C) Start->Check_Temp Increase_Temp Increase Temperature & Monitor by TLC/HPLC Check_Temp->Increase_Temp No Check_Solvent Is Solvent Optimal? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Consider High-Boiling Polar Aprotic Solvent Check_Solvent->Change_Solvent No Check_Amine Is Amine Source Anhydrous? Check_Solvent->Check_Amine Yes Change_Solvent->Check_Amine Use_Anhydrous Use Ammonia in Alcohol Check_Amine->Use_Anhydrous No Success Improved Yield Check_Amine->Success Yes Use_Anhydrous->Success

Caption: Decision tree for troubleshooting low conversion rates.

Problem 2: Formation of 7-(Trifluoromethoxy)quinolin-4-ol as a Major Byproduct

The presence of the 4-hydroxy byproduct is a clear indication of hydrolysis.

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried. The 4-chloroquinoline starting material is susceptible to hydrolysis, especially at elevated temperatures.[4]

  • Ammonia Source: As mentioned, aqueous ammonia sources should be used with caution. If they are necessary, minimizing the reaction time at high temperatures can help reduce the extent of hydrolysis.[6]

Problem 3: Issues with HCl Salt Formation and Isolation

The final step of forming the hydrochloride salt can sometimes present challenges.

  • Incomplete Protonation: Ensure a sufficient excess of a suitable HCl source is used. Common methods include bubbling dry HCl gas through a solution of the free base or adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).

  • Product Oiling Out: If the hydrochloride salt is not precipitating as a solid and is instead forming an oil, this could be due to the presence of impurities or an inappropriate solvent. Try changing the precipitation solvent or purifying the free base by column chromatography before salt formation.

  • Corrosion: Amine salts, particularly in the presence of water at high temperatures, can be corrosive.[7] While this is more of a concern during scale-up, it's good practice to use appropriate equipment.

Key Experimental Protocols

Protocol 1: Monitoring the Amination Reaction by TLC
  • Prepare the TLC Plate: Use a silica gel coated plate.

  • Spotting: Apply a small spot of the reaction mixture, a co-spot (reaction mixture and starting material), and a spot of the starting material.

  • Elution: Develop the plate in a suitable solvent system (e.g., 10-30% ethyl acetate in hexanes). The product, being more polar, should have a lower Rf value than the starting 4-chloroquinoline.

  • Visualization: Visualize the spots under UV light (254 nm).

Protocol 2: General Procedure for Amination in a Sealed Vessel

SAFETY WARNING: This procedure involves heating a sealed vessel and should only be performed with an appropriate pressure-rated reactor and behind a blast shield.

  • Reaction Setup: In a high-pressure sealed reactor, combine 4-chloro-7-(trifluoromethoxy)quinoline (1.0 eq) and a solution of ammonia in methanol (7N, 10-15 eq).[6]

  • Reaction: Seal the reactor and heat the mixture to 150-160°C for 12-18 hours with stirring.[6]

  • Work-up: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 7-(Trifluoromethoxy)quinolin-4-amine free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

  • Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2M) or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

References

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. ASM Journals. [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

  • Process for the preparation of 4-chloroquinolines.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives. ACS Publications. [Link]

  • Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by... ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Semantic Scholar. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Inspectioneering. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

Optimization

optimizing reaction conditions for quinoline synthesis

Technical Support & Troubleshooting Guide Status: Active | Operator: Senior Application Scientist | Topic: Reaction Optimization Introduction: Operational Philosophy Welcome to the Quinoline Synthesis Support Center. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Active | Operator: Senior Application Scientist | Topic: Reaction Optimization

Introduction: Operational Philosophy

Welcome to the Quinoline Synthesis Support Center. This guide moves beyond standard textbook recipes to address the stochastic nature of heterocyclic chemistry. Quinoline synthesis is often plagued by two extremes: the violent, tar-forming exotherms of classical condensation (Skraup/Doebner-von Miller) and the delicate catalytic cycles of modern C-H activation.

Our protocol relies on Mechanistic Control Points (MCPs) —specific stages in the reaction coordinate where intervention determines the difference between a high-purity pharmacophore and intractable polymer sludge.

Module 1: Classical Condensation (Skraup & Combes)

The Core Issue: The "Tar" Paradox & Regiocontrol

In the Skraup synthesis, the dehydration of glycerol to acrolein is the rate-limiting step, but the subsequent Michael addition and cyclization are highly exothermic. If acrolein accumulates before reacting with aniline, it polymerizes into "tar." In Combes synthesis, the challenge is regioselectivity (2- vs. 4-substituted quinolines).[1]

Troubleshooting & Optimization (Q&A)

Q1: My Skraup reaction exhibits a long induction period followed by a violent, uncontrollable exotherm. How do I stabilize this?

  • Diagnosis: You are likely experiencing "acrolein pooling." The glycerol dehydration is lagging, and then suddenly releases a bolus of acrolein.

  • The Fix (The Moderator Protocol):

    • Add Ferrous Sulfate (FeSO₄): This acts as a single-electron transfer (SET) moderator, dampening the radical polymerization of acrolein while allowing the ionic condensation to proceed.

    • Pre-activation: Do not mix all reagents cold. Heat the aniline/acid mixture to 100°C before adding glycerol dropwise. This ensures acrolein is consumed immediately upon formation.

    • Self-Validation: The reaction mixture should maintain a steady reflux without sudden pressure spikes. If the mixture turns solid black instantly, the temperature ramp was too fast.

Q2: In Combes synthesis using meta-substituted anilines, I get a mixture of regioisomers. How do I force selectivity?

  • The Mechanism: The reaction proceeds via a Schiff base intermediate.[1] The cyclization step (electrophilic aromatic substitution) is sensitive to steric and electronic effects.

  • Optimization Strategy:

    • Kinetic Control (Acid Choice): Switch from concentrated H₂SO₄ to Polyphosphoric Acid (PPA). PPA acts as a "solvent-catalyst" that stabilizes the enol tautomer, favoring the formation of the less sterically hindered isomer (usually the 4-substituted product).

    • Substituent Effect: Electron-donating groups (EDGs) at the meta position generally favor cyclization at the para position (yielding 7-substituted quinolines) due to activation of that site.

Visualization: Combes Regioselectivity Pathways

The following diagram illustrates the divergence point where pH and substituents dictate the final isomer.

CombesMechanism Start Aniline + 1,3-Diketone Schiff Schiff Base Intermediate Start->Schiff -H2O Tautomer Enamine Tautomer Schiff->Tautomer H+ Cat Decision Cyclization (Rate Determining) Tautomer->Decision Protonation PathA Path A: Steric Control (Bulky R-groups) Decision->PathA High Steric Bulk PathB Path B: Electronic Control (Meta-EDG) Decision->PathB Meta-Activation ProdA 2,4-Disubstituted Quinoline (Isomer A) PathA->ProdA -H2O / Aromatization ProdB Regioisomer B (7-Substituted) PathB->ProdB -H2O / Aromatization

Caption: Mechanistic divergence in Combes synthesis. Steric bulk forces Path A, while electronic activation directs Path B.

Module 2: Transition-Metal Catalyzed Synthesis (Rh-Catalyzed)

The Core Issue: C-H Activation Efficiency

Modern Rh(III)-catalyzed synthesis uses C-H activation to couple anilines with alkynes.[2] The failure point is usually the re-oxidation of the Rh(I) species back to the active Rh(III) state.

Troubleshooting & Optimization (Q&A)

Q3: My Rh(III) catalyzed reaction has stalled at 40% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or failure of the oxidative turnover. If you are using an external oxidant (like Cu(OAc)₂), the byproduct accumulation may be inhibiting the catalyst.

  • The Fix (Internal Oxidants):

    • Switch to a substrate with an Internal Oxidizing Directing Group (DG) . Use N-methoxybenzamides or oximes.

    • Mechanism: The N-O bond acts as the oxidant. After C-H activation and alkyne insertion, the N-O bond cleaves, regenerating the Rh(III) species and releasing methanol/water as the only byproduct. This creates a "waste-free" self-validating cycle.

Q4: I am seeing poor regioselectivity with internal alkynes.

  • Optimization: Solvent polarity controls the coordination tightness.

    • Protocol: Switch from Toluene to tert-Amyl alcohol. The bulky, polar protic solvent facilitates proton transfer during the metalation step, often enhancing steric differentiation between the two alkyne carbons.

Visualization: Rh(III) Catalytic Cycle with Internal Oxidant

This workflow demonstrates the self-sustaining cycle using an oxidizing directing group.

RhCatalysis Rh_Active Active Species Cp*Rh(III) Coord Coordination & C-H Activation Rh_Active->Coord + Substrate (Oxime) Insert Alkyne Insertion Coord->Insert - AcOH Intermediate Rh-acycle Intermediate Insert->Intermediate + Alkyne Elim Reductive Elimination (N-O Cleavage) Intermediate->Elim Ring Closure Elim->Rh_Active Regeneration Product Quinoline Product Elim->Product Release

Caption: Rh(III) catalytic cycle utilizing an internal N-O oxidant for autonomous catalyst regeneration.

Module 3: Green Engineering & Purification

The Core Issue: Energy Transfer & Workup

Conventional heating creates thermal gradients that degrade sensitive quinoline intermediates. Microwave irradiation (MW) offers volumetric heating, directly coupling with the polar transition states.

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains when switching to MW irradiation for a standard Friedländer synthesis.

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Reaction Time 180 - 360 mins5 - 20 mins18x Faster
Yield 34% - 65%72% - 92%~1.5x Higher
Solvent Toluene/EthanolSolvent-free or GlycerolGreen Profile
Purification Extraction + Column Chrom.Simple Filtration / RecrystallizationStreamlined

Experimental Protocol: MW-Assisted Friedländer Synthesis

  • Setup: Charge a 10 mL microwave vial with 2-aminoaryl ketone (1.0 equiv) and α-methylene ketone (1.2 equiv).

  • Catalyst: Add 10 mol% Sulfamic Acid (Solid acid catalyst, recyclable).

  • Irradiation: Seal and heat to 140°C (High Absorption setting) for 10 minutes.

  • Workup: Cool to RT. Add water. The product usually precipitates as a solid. Filter and wash with cold EtOH.

    • Note: If the product is an oil, the absence of solvent allows for direct loading onto a silica plug.

References

  • BenchChem. (2025).[3][4][5] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Link

  • Dormer, P. G., et al. (2003).[6] Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. J. Org.[6][7] Chem. Link

  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts. New J. Chem. Link

  • Chuang, S. C., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Link

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Link

Sources

Troubleshooting

Technical Support Center: Purification of 4-Aminoquinoline Derivatives

Topic: Purification Strategies for 4-Aminoquinoline Derivatives Ticket ID: #AQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Introduction: The Alkaloid Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 4-Aminoquinoline Derivatives Ticket ID: #AQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Introduction: The Alkaloid Challenge

Welcome to the technical support hub for 4-aminoquinoline derivatives. Whether you are synthesizing Chloroquine, Amodiaquine, or novel antimalarial/anticancer candidates, you are likely facing the "Alkaloid Paradox": these molecules are robust enough to survive harsh reflux conditions but notoriously difficult to purify due to their basicity, lipophilicity, and tendency to "streak" on silica.

This guide moves beyond generic protocols. We dissect the physicochemical properties of the quinoline core—specifically the pKa differentials between the aromatic nitrogen and the side-chain amine—to engineer self-validating purification workflows.

Module 1: The "pH Swing" Extraction Strategy

Status: Primary Triage Method

The most common failure mode in purifying 4-aminoquinolines is skipping the acid-base extraction or performing it at the wrong pH. These compounds are diprotic bases. You must exploit the pKa difference to separate your product from neutral impurities (like unreacted 4,7-dichloroquinoline) and acidic byproducts (phenols).

The Mechanism
  • Quinoline Nitrogen (N1): pKa

    
     4.0–5.0 (Weak base)
    
  • Side-chain Tertiary Amine: pKa

    
     8.0–10.2 (Strong base)
    
  • Strategy: By adjusting the aqueous pH, you can selectively toggle the molecule between a water-soluble salt and an organic-soluble free base.

Workflow Diagram: The Double-Extraction Protocol

pH_Swing_Extraction Start Crude Reaction Mixture (Organic Solvent) AcidWash Acid Wash (pH 2-3) (1M HCl or H3PO4) Start->AcidWash Protonation Separation1 Phase Separation AcidWash->Separation1 OrganicWaste Organic Layer (Contains Neutral Impurities e.g., 4,7-dichloroquinoline) Separation1->OrganicWaste Discard AqueousLayer Aqueous Layer (Contains Product Salt) Separation1->AqueousLayer Keep Basification Basification (pH > 11) (NH4OH or NaOH) AqueousLayer->Basification Deprotonation Extraction Extract into Organic (DCM or EtOAc) Basification->Extraction FinalProduct Pure Free Base Extraction->FinalProduct Evaporation

Figure 1: The "pH Swing" protocol selectively isolates the basic quinoline product while discarding non-basic starting materials in the initial organic wash.[1]

Troubleshooting The Extraction
  • Issue: Emulsion formation during the basic extraction step.

    • Cause: At high pH, amphiphilic impurities (tars) act as surfactants.

    • Fix: Do not shake vigorously; use a gentle rocking motion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite before attempting separation.

  • Issue: Low recovery of product.

    • Cause: The pH was not high enough. The side-chain amine (pKa ~10) requires a pH of >11 to be fully deprotonated and lipophilic.

    • Fix: Use 20% NaOH or concentrated

      
       to ensure pH > 11.
      

Module 2: Flash Chromatography & The Silanol Effect

Status: High-Purity Refinement

If acid-base extraction yields insufficient purity (<95%), Flash Column Chromatography is required. However, 4-aminoquinolines are notorious for tailing (streaking) on silica gel.

The Science of Tailing

Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (


). The basic nitrogen atoms of your quinoline derivative hydrogen-bond strongly to these silanols, resulting in broad peaks and poor separation.
Optimization Table: Mobile Phase Modifiers
Modifier StrategyProtocolMechanismBest For
Amine Doping Add 1–3% Triethylamine (TEA) or

to the mobile phase.
Competes for silanol binding sites, "masking" the silica surface.[2]Standard silica columns; removing tailing.[3]
Pre-saturation Flush column with 5% TEA/Hexane, then run standard solvent.Deactivates silica before sample loading.[2]Acid-sensitive derivatives (prevents on-column degradation).
Alumina Phase Use Neutral or Basic Alumina instead of Silica.[2]Eliminates acidic silanol interactions entirely.Highly basic side-chains; compounds that decompose on silica.
Methanol Boost Use DCM:MeOH (9:1) + 1%

.
High polarity eluent with basic buffer.Polar derivatives (e.g., Hydroxychloroquine).

Critical Note: When using TEA, you must wash your collected fractions with saturated


 or brine after evaporation to remove residual amine smell/mass, or simply dry under high vacuum if the product is a solid.

Module 3: Crystallization and Salt Formation

Status: Final Formulation

For drug development, the free base is often an oil or low-melting solid. Converting it to a salt (Phosphate or Sulfate) is the industry standard for stabilization.

Protocol: Diphosphate Salt Formation (Chloroquine-style)
  • Dissolution: Dissolve 1 equivalent of the free base in Ethanol (EtOH).

  • Acid Addition: Slowly add 2.1 equivalents of 85% Phosphoric Acid (

    
    ) dropwise.
    
    • Why 2.1 eq? To ensure both nitrogen centers are protonated (diphosphate).

  • Reflux: Heat to reflux for 30 minutes to ensure homogeneity.

  • Crystallization: Cool slowly to room temperature. If "oiling out" occurs (separation of a liquid salt phase), reheat and add a small amount of water or scratch the glass to induce nucleation.

Decision Logic: Salt Selection

Salt_Selection Start Free Base Form Solubility Is Water Solubility Critical? Start->Solubility Hygroscopicity Is Stability Critical? Solubility->Hygroscopicity No Phosphate Phosphate Salt (Standard, Good Solubility) Solubility->Phosphate Yes Sulfate Sulfate Salt (Hydroxychloroquine Std) Hygroscopicity->Sulfate High Stability Needed HCL Hydrochloride Salt (Very Hygroscopic - Avoid) Hygroscopicity->HCL Quick Screening Only

Figure 2: Salt selection logic. Note that Hydrochloride salts of quinolines are often extremely hygroscopic and difficult to handle in humid environments.

Module 4: Troubleshooting FAQs

Q: My product contains 5-10% of the starting material (4,7-dichloroquinoline). How do I remove it without a column? A: This is a common issue in


 reactions.
  • Solution: Exploit the basicity difference. 4,7-dichloroquinoline is significantly less basic than the 4-amino product.

  • Protocol: Dissolve the mixture in dilute aqueous acid (pH 3-4). The 4-amino product will protonate and dissolve in the water. The 4,7-dichloroquinoline will remain largely unprotonated and can be extracted into Ethyl Acetate or Ether. Discard the organic layer, then basify the aqueous layer to recover your product [1].

Q: The product turns pink/brown upon drying. What is happening? A: 4-aminoquinolines are sensitive to photo-oxidation, especially in solution.

  • Fix: Perform the final drying step in the dark or wrap the flask in aluminum foil. Store the final solid under nitrogen or argon. If the color is persistent, a quick filtration through a pad of activated carbon in ethanol often removes the oxidized chromophores [2].

Q: I cannot get the oil to crystallize. A: "Oiling out" is thermodynamic suicide.

  • Fix: Try a solvent switch.[3] If Ethanol fails, try Isopropanol (IPA) or an IPA/Ether mixture.

  • Seed Trick: If you have any solid crystals from a previous batch (even impure ones), add a tiny "seed" crystal to the oiling solution. This provides a template for the lattice to form [3].

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Application Notes and Protocols for the Synthesis of High-Purity (+)-Chloroquine Phosphate. Retrieved from

  • National Center for Biotechnology Information. (2025). 4,7-Dichloroquinoline: Impurity Profile and Removal Strategies. PubChem Compound Summary. Retrieved from

  • Google Patents. (2021). CN112300071B: Synthetic method of high-purity chloroquine phosphate. Retrieved from

  • Journal of Medicinal Chemistry. (2003). Carbon Isosteres of the 4-Aminopyridine Substructure of Chloroquine: Effects on pKa. Retrieved from

Sources

Optimization

Technical Support Center: 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride

Stability, Handling, and Troubleshooting Guide Executive Technical Summary Compound Profile: Systematic Name: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride Core Scaffold: 4-Aminoquinoline[1][2][3][4][5] Key Substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Troubleshooting Guide

Executive Technical Summary

Compound Profile:

  • Systematic Name: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride

  • Core Scaffold: 4-Aminoquinoline[1][2][3][4][5]

  • Key Substituent: 7-Trifluoromethoxy (-OCF

    
    )
    
  • Salt Form: Monohydrochloride (typically)

Critical Stability Overview: This compound combines the lipophilicity of a fluorinated ether with the polarity of a heteroaromatic salt. While the -OCF


 group renders the core metabolically and chemically robust [1], the hydrochloride salt form introduces significant hygroscopicity . Users most frequently encounter issues related to moisture uptake (physical instability) rather than intrinsic chemical degradation. However, the electron-deficient nature of the quinoline ring requires specific handling to prevent precipitation in biological buffers.

Physical Stability: The "Sticky Solid" Phenomenon

User Complaint: "The powder has turned into a sticky yellow gum or hard cake."

Root Cause: Hygroscopicity

Amine hydrochloride salts are notoriously hygroscopic.[6][7] The crystal lattice energy of the salt competes with the hydration energy of the ions. Upon exposure to ambient humidity (>40% RH), the salt absorbs water, breaking the crystal lattice and forming a concentrated solution (deliquescence) [2].

Impact on Experiments:

  • Weighing Errors: The mass measured includes variable water weight, leading to incorrect molar concentrations.

  • Hydrolysis Risk: While the -OCF

    
     group is stable, the high acidity of the micro-environment in the wet salt (HCl + H
    
    
    
    O) can promote gradual hydrolysis of the 4-amino bond over long storage periods.
Troubleshooting & Remediation
State of MatterAction RequiredProtocol
Free-flowing Powder Prevent Store in a desiccator with active silica gel or P

O

. Argon backfill recommended after opening.
Clumped/Sticky Recover Vacuum Drying: Place in a vacuum oven at 40°C for 12 hours over P

O

.Recrystallization: If purity is suspect, dissolve in minimal hot ethanol, add Et

O to precipitate, filter, and dry.
Liquefied Discard/Repurify The sample has deliquesced. Re-acidification and recrystallization are required.

Chemical Stability: Photostability & Oxidation

User Complaint: "My stock solution turned brown/red after 24 hours on the bench."

Mechanism: Photo-Oxidation

Quinolines are chromophores that absorb UV/Blue light. The 4-amino group is electron-donating, while the nitrogen in the ring is electron-withdrawing. This push-pull system makes the molecule susceptible to photo-induced electron transfer (PET) and subsequent oxidation, leading to the formation of azo-dimers or N-oxides [3].

DOT Visualization: Degradation Logic

StabilityLogic Compound 7-(Trifluoromethoxy) quinolin-4-amine HCl ExcitedState Excited Triplet State (T1) Compound->ExcitedState Absorption Deliquescence Deliquescence (Liquid Film) Compound->Deliquescence Hygroscopicity Light UV/VIS Light Exposure Light->ExcitedState Oxygen Atmospheric Oxygen Radical Radical Cation Intermediate Oxygen->Radical Moisture Ambient Moisture Moisture->Deliquescence ExcitedState->Radical ISC / e- transfer Product1 Oxidative Dimers (Brown Color) Radical->Product1 Polymerization Product2 Hydrolysis/Acidity Spike Deliquescence->Product2 Local pH < 1

Figure 1: Pathways leading to physical (moisture) and chemical (light/oxidation) degradation.

Solution Stability: Solubility & pH Issues

User Complaint: "The compound precipitated when I added it to my cell culture media (pH 7.4)."

The Science: pKa Shift

The 7-trifluoromethoxy group is strongly electron-withdrawing (Hammett constant


). This reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline.
  • Estimated pKa (Quinoline N): ~4.5 - 5.5

  • Estimated pKa (4-NH

    
    ):  Very low (aniline-like, involved in resonance).
    

At pH 7.4 (PBS or Media), the compound exists primarily as the neutral free base . The free base is lipophilic (due to the -OCF


) and poorly soluble in water.
Solubility Troubleshooting Guide
Solvent SystemSolubility RatingUsage Recommendation
Water (pH < 4) High (>10 mM)Stable. Good for stock solutions if acidity is tolerated.
PBS (pH 7.4) Poor (< 50 µM)Risk of precipitation. Do not dilute directly from DMSO to PBS at high concentrations.
DMSO Excellent (>100 mM)Preferred stock solvent. Store at -20°C.
Ethanol ModerateGood for synthesis, less ideal for biological stocks due to evaporation.
Protocol: Correct Dilution for Biological Assays

To avoid "crashing out" in media:

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Perform a serial dilution in DMSO first (e.g., to 1000x the final assay concentration).

  • Spike the DMSO concentrate into the media with rapid vortexing.

    • Target: Final DMSO concentration < 0.5%.

    • Limit: Do not exceed 50 µM final compound concentration in aqueous media without solubility verification.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the solution? No. While the -OCF


 group is thermally stable, the HCl salt in solution creates an acidic environment that can corrode autoclave chambers. Furthermore, high heat can accelerate nucleophilic aromatic substitution (hydrolysis of the 4-amine to a 4-hydroxy species). Filter sterilize (0.22 µm PES membrane)  instead.

Q2: Is the -OCF


 group susceptible to defluorination? 
Rarely.  The C-F bond is extremely strong. Defluorination usually requires harsh conditions (e.g., lithium aluminum hydride or extreme Lewis acids) [4]. In standard biological or synthetic buffers, the trifluoromethoxy group is inert.

Q3: Why does the NMR show a broad peak around 5-6 ppm? This is the exchangeable amine proton (NH


 or NH

). In the HCl salt, this proton exchanges rapidly with water in the solvent (e.g., DMSO-

+ H

O), causing broadening. Adding a drop of D

O will make this peak disappear, confirming it is an exchangeable proton and not an impurity.

Analytical Validation Protocol

If you suspect your compound has degraded, run this rapid LC-MS check:

Method: Reverse Phase C18 Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes.

Interpretation:

  • Peak @ ~RT 5-6 min: Intact Parent (M+H).

  • Peak @ RT < Parent (+16 mass): N-Oxide impurity (Oxidation).

  • Peak @ RT < Parent (+1 mass): Hydrolysis product (4-hydroxy-7-trifluoromethoxyquinoline) - usually rare unless boiled in acid.

DOT Visualization: Solubility Workflow

SolubilityFlow Start Solid HCl Salt Step1 Dissolve in 100% DMSO Start->Step1 Check Clear Solution? Step1->Check Dilute Dilute into PBS (pH 7.4) Check->Dilute Yes Failure Sonicate/Warm (Check Purity) Check->Failure No PathA Yes PathB No Precip Precipitation Risk! (Free Base Formation) Dilute->Precip Conc > 100 µM Success Assay Ready (< 50 µM) Dilute->Success Conc < 50 µM

Figure 2: Decision tree for preparing biological assay solutions.

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemBioChem, 9(16), 2576-2589. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for Amine HCl hygroscopicity).
  • Albini, A., & Monti, S. (2003). "Photochemistry of 4-aminoquinolines." Chemical Society Reviews, 32, 238-250. (Mechanistic basis for quinoline photolability).
  • BenchChem Technical Support. (2025). "Stability of Trifluoromethyl Group in Imidazole Synthesis." (Analogous stability data for fluorinated groups). Link

  • Vandekerckhove, S., et al. (2013).[4] "Synthesis and antiplasmodial evaluation of novel (4-aminobutyloxy)quinolines." Bioorganic & Medicinal Chemistry Letters, 23(1), 318-322.[4] Link

Sources

Troubleshooting

minimizing off-target effects of quinoline-based inhibitors

Status: Online | Current Wait Time: 0 mins Specialist: Dr. Aris (Senior Application Scientist, MedChem Division) Welcome to the Quinoline Optimization Hub Scope: This center provides troubleshooting for researchers encou...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Wait Time: 0 mins Specialist: Dr. Aris (Senior Application Scientist, MedChem Division)

Welcome to the Quinoline Optimization Hub

Scope: This center provides troubleshooting for researchers encountering off-target liabilities with quinoline-based small molecules. The quinoline scaffold is a "privileged structure" in drug discovery, but its planar, lipophilic, and basic nature often leads to specific promiscuity profiles (hERG blockage, DNA intercalation, and lysosomal trapping).

How to use this guide: Select the "Ticket" below that matches your experimental bottleneck. Each section provides mechanistic root cause analysis, structural remediation strategies (SAR), and validation protocols.

🎫 Ticket #Q-001: hERG Channel Blockade & Cardiotoxicity

User Report: "My lead quinoline compound shows potent activity against the target kinase but failed the safety panel with an hERG IC50 < 1 µM. How do I dial this out without losing potency?"

1. Root Cause Analysis

The hERG potassium channel possesses a large, hydrophobic central cavity with aromatic residues (Tyr652, Phe656) capable of strong


-

stacking. Quinolines often fit this pharmacophore perfectly:
  • The Problem: The basic quinoline nitrogen (protonated at physiological pH) forms a cation-

    
     interaction, while the planar ring stacks with Phe656.
    
  • The Trap: High lipophilicity (LogP > 3) drives the compound into the membrane, increasing local concentration near the channel pore.

2. Structural Remediation (SAR)

To "escape" the hERG channel while maintaining target affinity, apply the following modifications:

StrategyChemical ModificationMechanistic Rationale
Reduce Basicity Add electron-withdrawing groups (F, Cl, CF3) adjacent to the ring nitrogen.Lowers pKa of the quinoline N. If the nitrogen is less protonated at pH 7.4, the cation-

interaction with hERG weakens.
Zwitterion Design Introduce a carboxylic acid or tetrazole tail.Creates a net neutral charge at physiological pH and reduces lipophilicity, preventing membrane accumulation.
Steric Disruption Introduce substitution at the C-2 or C-8 position."Twists" the molecule or creates a steric clash within the narrow hERG pore, preventing the optimal stacking geometry.
Scaffold Hopping Replace Quinoline with Quinoline (add N) or Isoquinoline.Alters the vector of the lone pair and the electrostatic potential map (ESP) of the ring system.
3. Validation Protocol: Fluorescence Polarization (FP) Counter-Screen

While Patch-Clamp is the gold standard, it is low-throughput. Use this FP assay for rapid SAR cycles.

Reagents: Recombinant hERG membrane prep, Red-shifted tracer (e.g., E-4031 analog), FP Buffer. Workflow:

  • Titration: Dispense 10 µL of membrane prep into 384-well black plates.

  • Competition: Add 100 nL of test compound (10-point dose response). Incubate 30 min.

  • Tracer: Add 5 nM fluorescent tracer. Incubate 60 min at RT.

  • Read: Measure mP (milli-polarization) units.

  • Criteria: A significant drop in mP indicates the test compound has displaced the tracer (hERG binder).

    • Pass: IC50 > 10 µM.[1]

    • Fail: IC50 < 1 µM.

🎫 Ticket #Q-002: Genotoxicity & DNA Intercalation

User Report: "Ames test returned positive. We suspect the flat quinoline core is intercalating into DNA. How do we fix this?"

1. Root Cause Analysis

Planar aromatic systems like quinolines can slide between DNA base pairs (intercalation), causing frameshift mutations. This is often driven by the "flatland" problem—lack of sp3 character.

2. Visualization: The "Escape from Flatland" Strategy

Quinoline_Intercalation Flat Planar Quinoline (Intercalator) DNA DNA Base Pairs Flat->DNA Stacking Mod1 Strategy A: Introduce sp3 Center Flat->Mod1 Mod2 Strategy B: Ortho-Substitution Flat->Mod2 Tox Genotoxicity (Ames Positive) DNA->Tox Frameshift Safe Twisted/Bulky Molecule (Cannot Intercalate) Mod1->Safe Mod2->Safe Safe->DNA Steric Clash

Figure 1: Mechanism of DNA intercalation and structural strategies to disrupt planarity.

3. Structural Remediation
  • Saturate the Ring: Convert the quinoline to a tetrahydroquinoline (THQ). This introduces sp3 carbons, puckering the ring.

  • Perpendicular Bulk: Add a rigid group (e.g., methyl, cyclopropyl) orthogonal to the ring plane. This acts as a "doorstop," physically preventing insertion between base pairs.

🎫 Ticket #Q-003: Lysosomotropism & Phospholipidosis

User Report: "Our cellular potency is lower than enzymatic potency, and we see vacuolization in cells. Is the compound getting trapped?"

1. Root Cause Analysis

Lysosomes are acidic (pH ~4.5). Weak bases (like many quinolines) permeate the lysosomal membrane in their neutral form. Once inside, they become protonated (charged) and cannot diffuse back out. This "ion trapping" reduces cytosolic drug concentration and causes lysosomal swelling (phospholipidosis).

2. Diagnostic Calculation

Calculate the Basic pKa and ClogP .

  • High Risk: pKa > 8.0 AND ClogP > 3.0 (The "Lysosomotropic Zone").

  • Low Risk: pKa < 6.5 OR Zwitterionic character.

3. Troubleshooting Workflow

Lysosome_Workflow Start Issue: Low Cellular Potency / Vacuoles Check Check Start->Check Yes Likely Lysosomotropism Check->Yes Yes No Check Permeability / Efflux Check->No No Action1 Action1 Yes->Action1 Action2 Lower pKa (Fluorination near N) Yes->Action2

Figure 2: Decision tree for diagnosing and resolving lysosomal trapping.

🎫 Ticket #Q-004: Assay Interference (PAINS)

User Report: "We have a hit, but the IC50 shifts significantly when we add Triton X-100. Is this a false positive?"

1. Root Cause Analysis

Quinolines, especially those with extended conjugation or potential for oxidation (e.g., to quinone-imines), can act as PAINS (Pan-Assay Interference Compounds).

  • Aggregation: Hydrophobic quinolines form colloidal aggregates that sequester the enzyme.

  • Fluorescence: The quinoline core is naturally fluorescent. If your assay uses a fluorophore with overlapping excitation/emission (e.g., coumarin-based), you will see artifacts.

2. Validation Protocol: The "Detergent Shift" Test

Objective: Distinguish true inhibition from aggregation. Method:

  • Run the enzymatic assay under standard conditions (usually 0.01% detergent).

  • Run the assay again with 0.1% Triton X-100 (or 0.05% Tween-20).

  • Analysis:

    • True Inhibitor: IC50 remains constant (within 2-3 fold).

    • Aggregator: IC50 increases significantly (potency is lost) because the detergent breaks up the colloid.

References & Authoritative Grounding[2][3][4]
  • hERG Mitigation Strategies:

    • Source: Perry, M., et al. (2004). "Structural determinants of HERG channel block by clofilium and ibutilide." Molecular Pharmacology.

    • Relevance: Establishes the cation-

      
       interaction model for hERG blockage, critical for understanding why reducing quinoline basicity works.
      
  • PAINS and Aggregation:

    • Source: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

    • Relevance: The foundational text on identifying assay interference, specifically citing quinone-like derivatives often accessible from quinoline oxidation.

  • Lysosomotropism:

    • Source: Nadanaciva, S., et al. (2011). "A high content screening assay for the identification of lysosomotropic compounds."[2] Toxicology in Vitro.

    • Relevance: Provides the basis for the vacuolization troubleshooting and pKa/LogP rules.

  • Quinoline Kinase Selectivity:

    • Source: Larisom, A., et al. (2026). "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases."[3][4] Arch Pharm.

    • Relevance: Demonstrates the utility of 4,6-disubstituted quinolines in achieving selectivity, countering the "promiscuous" reputation.

  • DNA Intercalation:

    • Source: Zhou, J., et al. (2024).[5] "Quinoline-based compounds can inhibit diverse enzymes that act on DNA."[5][6][7] Cell Chemical Biology.

    • Relevance: Specifically details how quinoline analogs intercalate and how structural modifications (like side chain extension) alter this binding mode.[7]

Sources

Optimization

Technical Support Center: 4-Aminoquinoline Resistance in Malaria Research

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Plasmodium falciparum Resistance to 4-Aminoquinolines (4-AQs) Ticket ID: RES-4AQ-2026 Welcome to the 4-AQ Resistance Research Hub You have reac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Plasmodium falciparum Resistance to 4-Aminoquinolines (4-AQs) Ticket ID: RES-4AQ-2026

Welcome to the 4-AQ Resistance Research Hub

You have reached the Tier-3 Technical Support guide for researchers developing next-generation antimalarials. If you are encountering "IC50 drift," "solubility crashes," or "loss of resistance phenotype" in your 4-aminoquinoline pipeline, this guide is engineered to troubleshoot your specific failure modes.

The 4-aminoquinoline scaffold (e.g., Chloroquine, Amodiaquine) remains one of the most chemically privileged structures in medicinal chemistry. However, the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) K76T mutation has rendered the parent compounds obsolete in many regions. Your goal is to bypass this efflux mechanism while retaining the core heme-detoxification inhibition.

Module 1: Cell Line Integrity & Maintenance

Issue: "My resistant controls (Dd2/K1) are showing wild-type sensitivity (IC50 drop)."

Diagnosis: Loss of resistance phenotype often occurs due to "culture drift" or lack of selective pressure. PfCRT mutations incur a fitness cost; without drug pressure, parasites may revert or be outcompeted by minor wild-type populations.

Troubleshooting Protocol
ParameterStandard (Sensitive - 3D7/NF54)Resistant (Dd2/K1/Vc4) Critical Action
Media Supplement Albumax II or Human SerumAlbumax II + Drug Pressure Add Chloroquine (CQ) to culture media intermittently.
Pressure Conc. N/A~150 nM CQ (Dd2)Maintain pressure for 48h every 3rd cycle. Wash 3x before assay.[1]
Thawing StandardHigh-RecoveryThaw into high-hematocrit (5%) initially to support stressed metabolic state.
Genotyping Wild Type (K76)Mutant (76T)Mandatory: PCR-RFLP verify pfcrt locus every 10-15 passages.
Q&A: Why is my IC50 shifting?
  • Q: I treated my Dd2 line with Verapamil, but the IC50 didn't shift back to sensitive levels.

  • A: Verify your Verapamil concentration. Standard reversal assays use 0.8 µM Verapamil . If no shift occurs, your strain may have acquired non-PfCRT mediated resistance (e.g., PfMDR1 copy number variation). Perform qPCR on pfmdr1.

Module 2: Assay Logic & Troubleshooting

Issue: "My novel 4-AQ analog shows potency, but the data is noisy or inconsistent between runs."

Diagnosis: 4-aminoquinolines are lipophilic weak bases that bind heme. This physicochemical profile interferes with common readouts.

Common Failure Modes
  • Fluorescence Quenching (SYBR Green):

    • Problem: High concentrations of heme (due to drug action) or the drug itself can quench SYBR Green fluorescence, leading to false "low growth" signals (artificially low IC50).

    • Fix: Switch to pLDH (Lactate Dehydrogenase) Colorimetric Assay for one validation run. pLDH is an enzymatic readout less susceptible to porphyrin quenching.

  • Solubility "Crash-Out":

    • Problem: New 4-AQ analogs often have modified side chains that reduce aqueous solubility.

    • Fix: Do not exceed 0.5% DMSO final concentration. If precipitation is visible at 10 µM, your IC50 is invalid.

Workflow: Validated Drug Screening Pipeline

DrugScreeningPipeline cluster_Assay Readout Selection Sync Synchronization (Sorbitol/Magnet) Plate Plating (0.5% Parasitemia, 2% Hct) Sync->Plate Treat Drug Treatment (72h Incubation) Plate->Treat SYBR SYBR Green I (DNA Intercalation) Treat->SYBR High Throughput pLDH pLDH Assay (Enzymatic) Treat->pLDH Validation Analysis Data Analysis (Non-linear Regression) SYBR->Analysis pLDH->Analysis

Caption: Standardized screening workflow. Use SYBR Green for primary screens and pLDH to validate hits, ruling out fluorescence interference.

Module 3: Chemical Strategy - Bypassing K76T

Issue: "How do I design around the efflux pump?"

Technical Insight: The PfCRT K76T mutation removes a positive charge from the pore.[2] Wild-type PfCRT (K76) repels the diprotic (positively charged) Chloroquine.[2] The mutant (76T) allows it to pass through. To overcome this, you must modify the side chain to prevent recognition by the mutant transporter while maintaining the quinoline core's ability to stack with heme.

Design Tactics
StrategyChemical ModificationMechanism of Overcoming Resistance
Shortened Linker Reduce methylene bridge (2-3 carbons)Prevents the drug from positioning correctly in the PfCRT channel for efflux.
Bulky Side-chains Add steric bulk (e.g., piperazine, adamantane)Steric hindrance physically blocks passage through the mutated pore.
Reversal Hybrids Link 4-AQ to a reversal agent (e.g., Verapamil-like moiety)"Reversed Chloroquines" (RCQs) block the transporter while entering the vacuole.

Module 4: Mechanism Validation (The "Gold Standard")

Issue: "Reviewers are asking if my compound actually inhibits hemozoin formation or just kills the parasite some other way."

Solution: You must perform the Cellular Heme Fractionation Assay . This separates iron into three pools: Hemoglobin (unconsumed), Free Heme (toxic intermediate), and Hemozoin (detoxified crystal).

The Protocol (Adapted from Combrinck et al.)
  • Treatment: Incubate trophozoites (32h post-invasion) with 5x IC50 of your compound for 12 hours.

  • Lysis 1 (Saponin): Releases parasite from RBC. Discard supernatant (Host Hemoglobin).

  • Lysis 2 (Hypotonic): Lyses parasite membrane.

    • Pellet: Contains Organelles + Hemozoin.

    • Supernatant: Cytosolic Hemoglobin.

  • Extraction (SDS/Pyridine):

    • Treat pellet with 2.5% SDS/Pyridine.

    • Result: Solubilizes Free Heme and Hemozoin separately based on pH/solvent steps.

  • Readout: Absorbance at 405 nm (Soret band).

Success Criteria: A true 4-AQ candidate will show a spike in Free Heme and a reduction in Hemozoin compared to untreated controls.

Visualizing the Resistance Mechanism

ResistanceMechanism cluster_DV Digestive Vacuole (pH 5.0) Hb Hemoglobin Heme Free Heme (Fe2+) (TOXIC) Hb->Heme Hz Hemozoin (Inert Crystal) Heme->Hz Drug_DV Drug++ (Accumulated) Drug_DV->Heme PfCRT PfCRT Channel (Mutant K76T) Drug_DV->PfCRT Cytosol Parasite Cytosol (pH 7.2) PfCRT->Cytosol Drug_Cyto Drug (Uncharged) Drug_Cyto->Drug_DV

Caption: Mechanism of Action & Resistance. 4-AQs trap in the acidic DV. PfCRT K76T leaks the drug back to the cytosol, preventing Heme-Drug binding.

References

  • Fidock, D. A., et al. (2000). Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance.[2][3][4] Molecular Cell.

  • Combrinck, J. M., et al. (2013). A Rapid, High-Throughput, Cell-Based Method for Detecting Inhibitors of Hemozoin Formation in Plasmodium falciparum.[5][6] ACS Chemical Biology.

  • Egan, T. J. (2008). Recent advances in understanding the mechanism of action of quinoline antimalarials. Expert Opinion on Therapeutic Targets.

  • Peyton, D. H. (2012). Reversed Chloroquine Molecules as a Strategy to Overcome Resistance in Malaria.[7] Current Topics in Medicinal Chemistry.

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[8]

Sources

Reference Data & Comparative Studies

Validation

validating the target engagement of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride

Executive Summary: The Scaffold vs. The Drug 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride (hereafter 7-TFMQ ) is rarely a standalone drug.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride (hereafter 7-TFMQ ) is rarely a standalone drug. It is a privileged scaffold —a high-value chemical building block used to synthesize inhibitors for two primary biological targets: Heme Polymerase (Antimalarial/Lysosomal) and Type I/II Kinases (Oncology).

The presence of the 7-trifluoromethoxy (-OCF₃) group is a strategic bioisosteric replacement for the classic 7-chloro (-Cl) group found in Chloroquine. This modification aims to enhance metabolic stability (blocking C7 oxidation) and modulate lipophilicity (LogP) without altering the steric profile significantly.

This guide validates target engagement for 7-TFMQ derivatives , distinguishing between its two primary modes of action.

Part 1: Comparative Analysis & Mechanism

To validate engagement, you must first define which "pocket" you are targeting. The 4-aminoquinoline core is promiscuous; its specificity is dictated by the side chain attached to the 4-amine.

Comparison: 7-TFMQ vs. Standard Alternatives

The following table contrasts 7-TFMQ derivatives against industry standards (Chloroquine for Heme, Gefitinib for Kinase).

Feature7-TFMQ Derivatives (Target)Chloroquine (Alternative 1)4-Anilinoquinolines (e.g., Gefitinib)
Primary Target Dual Potential: Heme Detoxification OR Kinase ATP PocketHeme Polymerase (Hemozoin formation)EGFR / HER2 / Src Kinases
7-Position -OCF₃ (Trifluoromethoxy) -Cl (Chloro)-OR (Alkoxy)
Electronic Effect Strong Electron Withdrawing (Lowers pKa of ring N)Moderate Electron WithdrawingElectron Donating (usually)
Lipophilicity High (+0.5 LogP vs Cl) ModerateVariable
Metabolic Stability High (Blocks P450 oxidation at C7)Moderate (Dealkylation prone)Low to Moderate
Drug Resistance Potential Bypass (Active in CQR strains)High Resistance (CQR Transporter efflux)Mutation Driven (T790M)
The "Engagement Risk"

The -OCF₃ group is electron-withdrawing. This lowers the pKa of the quinoline nitrogen (N1).

  • Risk: If the pKa drops too low (< 7.0), lysosomal accumulation (ion trapping) fails.

  • Validation Goal: You must prove that the -OCF₃ substitution has not destroyed the basicity required for lysosomal targeting or the H-bond acceptor capability required for kinase hinge binding.

Part 2: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating 7-TFMQ based on your intended therapeutic indication.

G Start Compound: 7-TFMQ Derivative Decision Intended Target? Start->Decision Path_Heme Pathway A: Heme Detoxification (Malaria / Autophagy) Decision->Path_Heme Lysosomal Target Path_Kinase Pathway B: Kinase Inhibition (Oncology) Decision->Path_Kinase Cytosolic Target Assay_Biochem_H Assay 1: Beta-Hematin Inhibition (Cell-Free) Path_Heme->Assay_Biochem_H Step 1: Bind Heme? Assay_Biochem_K Assay 1: Thermal Shift (TSA / DSF) Path_Kinase->Assay_Biochem_K Step 1: Bind Protein? Assay_Cell_H Assay 2: Cellular Accumulation Ratio Assay_Biochem_H->Assay_Cell_H Step 2: Enter Vacuole? Outcome VALIDATED TARGET ENGAGEMENT Assay_Cell_H->Outcome Assay_Cell_K Assay 2: Western Blot (Phospho-Signaling) Assay_Biochem_K->Assay_Cell_K Step 2: Inhibit Phos? Assay_Cell_K->Outcome

Caption: Dual-path validation workflow. Select Pathway A for antimalarial/autophagy applications or Pathway B for kinase inhibitor development.

Part 3: Experimental Protocols

To scientifically validate 7-TFMQ, you cannot rely on phenotypic killing (IC50) alone, as this does not prove mechanism. Use these specific target engagement assays.

Protocol A: Beta-Hematin Inhibition (The "Heme" Test)

Use this if developing an antimalarial or autophagy inhibitor. Objective: Prove that 7-TFMQ prevents free heme from polymerizing into hemozoin (the malaria parasite's survival mechanism).

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (pH 5.0, mimicking the lysosome).

  • 7-TFMQ (Test) and Chloroquine (Positive Control).

Methodology:

  • Preparation: Dissolve Hemin to 3 mM in 0.1 M NaOH. Dilute to 50 µM in Acetate Buffer (pH 5.0).

  • Incubation: Add 7-TFMQ at varying concentrations (0.1 µM – 100 µM) to the hemin solution.

  • Polymerization: Incubate at 37°C for 12–24 hours. Heme will spontaneously polymerize into Beta-hematin (synthetic hemozoin) in the absence of inhibitors.

  • Quantification:

    • Add Pyridine solution (25% v/v) to solubilize unpolymerized heme. (Polymerized Beta-hematin does not dissolve).

    • Measure absorbance at 405 nm .

  • Calculation: High absorbance = High inhibition (drug worked). Low absorbance = Heme polymerized (drug failed).

Success Criteria:

  • IC50 < 50 µM: Validated binder.

  • Comparison: If 7-TFMQ IC50 is > 3x higher than Chloroquine, the -OCF₃ group is sterically hindering heme stacking.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Use this if developing a Kinase Inhibitor. Objective: Prove that 7-TFMQ enters the cell and physically stabilizes the target kinase (e.g., EGFR) against heat denaturation.

Methodology:

  • Treatment: Treat cells (e.g., A549) with 7-TFMQ (10 µM) or DMSO for 1 hour.

  • Harvest: Lyse cells using non-denaturing buffer (PBS + Protease Inhibitors).

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat each tube to a distinct temperature gradient (40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 mins. (Denatured proteins precipitate; stabilized proteins stay in supernatant).

  • Detection: Run supernatant on SDS-PAGE and Western Blot for the specific kinase.

Success Criteria:

  • Thermal Shift (ΔTm): The 7-TFMQ treated sample should show soluble protein at higher temperatures compared to DMSO control.

  • Causality: A shift of >2°C confirms physical binding in the cytosolic environment.

Part 4: Critical Interpretation of Results

The "Lipophilicity Trap"

The -OCF₃ group significantly increases lipophilicity (LogP) compared to the -Cl group.

  • Observation: You may see high potency in cellular assays (low IC50) but poor binding in cell-free assays.

  • Interpretation: This is a False Positive for target engagement. The compound is likely accumulating non-specifically in membranes (lysosomotropism) rather than binding the target site specifically.

  • Correction: Always calculate the Selectivity Index (SI) :

    
    . If SI < 10, the "engagement" is likely non-specific toxicity.
    
The "pKa Shift"

The -OCF₃ group is electron-withdrawing.

  • Observation: If the compound fails the Heme Polymerization assay (Protocol A), check the pKa.

  • Causality: For 4-aminoquinolines to work, the ring nitrogen must be protonated at pH 5.0 (Lysosome) but neutral at pH 7.4 (Cytosol). If -OCF₃ lowers the pKa below 6.0, the drug will not concentrate in the target organelle.

References

  • Structure-Activity Relationships of 4-Aminoquinolines

    • Source: Kaschula, C. H., et al. (2002). "Structure-activity relationships in the synthesis and biological evaluation of 4-aminoquinoline antiplasmodials." Journal of Medicinal Chemistry.
    • Relevance: Establishes the baseline SAR for 7-substituted quinolines, comparing -Cl, -CF3, and -OCF3 activities.
  • Bioisosterism of Trifluoromethoxy Groups

    • Source: Leroux, F. (2007). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.
    • Relevance: Explains the physicochemical impact of replacing -Cl with -OCF3 regarding metabolic stability and lipophilicity.
  • Beta-Hematin Inhibition Protocol

    • Source: Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds." Analytical Biochemistry.
    • Relevance: The industry-standard protocol for valid
  • Kinase Scaffold Validation

    • Source: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
    • Relevance: Reviews the use of 4-amino/anilino-quinolines in targeting EGFR and other kinases.
Comparative

The Fluorine Effect: Comparative Analysis of Trifluoromethyl vs. Trifluoromethoxy Quinolines

[1] Executive Summary In the optimization of quinoline-based pharmacophores—privileged scaffolds in antimalarials, kinase inhibitors, and antibacterials—the choice between a trifluoromethyl (-CF₃) and a trifluoromethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of quinoline-based pharmacophores—privileged scaffolds in antimalarials, kinase inhibitors, and antibacterials—the choice between a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) substituent is rarely a binary decision of "more fluorine." It is a strategic choice between steric shielding and conformational locking .

While -CF₃ is the gold standard for metabolic blocking and lipophilicity enhancement, the -OCF₃ group (often termed the "super-halogen") offers a distinct advantage: conformational orthogonality . Due to the anomeric effect and steric repulsion, the -OCF₃ group adopts a twisted conformation relative to the quinoline plane, potentially accessing unique binding pockets that the rotationally symmetric -CF₃ cannot.

This guide provides a technical comparison of these two moieties, supported by physicochemical data, synthetic pathways, and experimental protocols.

Part 1: Physicochemical Profiling

The decision to deploy -CF₃ or -OCF₃ rests on three pillars: Lipophilicity (LogP), Electronic Modulation (


), and Steric/Conformational bias.
The Data Landscape

The following table synthesizes the Hansch and Hammett parameters for these substituents on a quinoline ring system.

ParameterTrifluoromethyl (-CF₃) Trifluoromethoxy (-OCF₃) Implication for Drug Design
Hansch Lipophilicity (

)
+0.88+1.04 -OCF₃ drives higher membrane permeability and blood-brain barrier (BBB) penetration.
Hammett Constant (

)
+0.54+0.35-CF₃ is a stronger electron-withdrawing group (EWG), deactivating the ring more effectively against oxidation.
Conformation (Dihedral) Free Rotation / Symmetric~90° (Orthogonal) -OCF₃ twists out of plane, creating a unique 3D shape for "lock-and-key" specificity.
Metabolic Stability Excellent (C-F bond)Good (C-F bond), but potential quinone-methide liability (rare).Both effectively block CYP450 metabolic hotspots.
The "Oxygen Effect" and Conformational Orthogonality

The oxygen linker in -OCF₃ is not passive. It induces a specific conformation due to


 hyperconjugation and dipole repulsion. While -CF₃ increases the "bulk" of the molecule isotropically, -OCF₃ adds bulk perpendicular to the aromatic plane.

Decision Logic for Substituent Selection:

G start Quinoline Optimization Goal decision1 Primary Constraint? start->decision1 path_metab Metabolic Instability (Rapid Clearance) decision1->path_metab Oxidation prone path_sol Permeability/Potency (Target Fit) decision1->path_sol Binding/Permeability sol_cf3 Select -CF3 (Strong EWG, Symmetric) path_metab->sol_cf3 Max Deactivation path_sol->sol_cf3 Planar Pocket sol_ocf3 Select -OCF3 (High Lipophilicity, Orthogonal) path_sol->sol_ocf3 Need 3D Twist

Figure 1: Decision matrix for selecting between -CF₃ and -OCF₃ based on medicinal chemistry bottlenecks.

Part 2: Synthetic Accessibility

For years, -OCF₃ was avoided due to the lack of stable reagents (the trifluoromethoxide anion decomposes to fluoride and difluorophosgene). Recent advances have bridged this gap, though -CF₃ remains synthetically more accessible.

Trifluoromethylation (-CF₃)[2][3]
  • Method: Radical Trifluoromethylation (Minisci-type).

  • Mechanism: Generation of

    
     radical which attacks the electron-deficient quinoline ring (typically at C2 or C4 positions under acidic conditions).
    
  • Reagents: Langlois reagent (NaSO₂CF₃) or Togni's reagent.

Trifluoromethoxylation (-OCF₃)[4]
  • Method: Transition-Metal Catalyzed or Silver-Mediated Deoxytrifluoromethoxylation.

  • Challenge: Direct C-H trifluoromethoxylation of quinolines is difficult. The preferred route is often converting a quinolin-ol (hydroxyquinoline) or using a diazonium intermediate.

  • Reagents: AgOCF₃ (prepared ex-situ) or TFben (Trifluoromethyl benzoate) with photoredox catalysis.

Synthetic Workflow Comparison:

Synthesis cluster_0 Route A: Trifluoromethylation (-CF3) cluster_1 Route B: Trifluoromethoxylation (-OCF3) q1 Quinoline Substrate step1 Langlois Reagent + Oxidant (Radical Generation) q1->step1 prod1 CF3-Quinoline (C-H Functionalization) step1->prod1 q2 Hydroxy-Quinoline (Pre-functionalized) step2 AgOCF3 / Catalyst (Nucleophilic Subst.) q2->step2 prod2 OCF3-Quinoline step2->prod2

Figure 2: Synthetic divergence. Route A allows direct functionalization; Route B typically requires a pre-installed handle (hydroxyl group).

Part 3: Experimental Protocols

The following protocols represent field-validated methods for introducing these groups into a quinoline scaffold.

Protocol A: Innate C-H Trifluoromethylation (Minisci Reaction)

Objective: Direct introduction of -CF₃ at the C2/C4 position of a substituted quinoline. Scope: Applicable to electron-deficient heterocycles.

  • Reagent Setup:

    • Substrate: Quinoline derivative (1.0 equiv).

    • Source: Sodium triflinate (Langlois Reagent, 3.0 equiv).

    • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0 equiv) or K₂S₂O₈.

    • Solvent: DCM/Water (biphasic) or DMSO.

  • Procedure:

    • Dissolve the quinoline (0.5 mmol) and sodium triflinate in DCM (2 mL) and water (1 mL).

    • Cool to 0°C. Add TBHP dropwise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 12–24 hours.

    • Monitor: TLC (Hexane/EtOAc). The product will be significantly less polar than the starting material.

  • Workup:

    • Dilute with DCM, wash with saturated NaHCO₃ (to remove sulfinic acid byproducts) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography.

Protocol B: Silver-Mediated Trifluoromethoxylation

Objective: Conversion of a hydroxy-quinoline to a trifluoromethoxy-quinoline. Note: This requires handling AgOCF₃, which is sensitive. A more robust modern variation uses in situ generation.

  • Reagent Setup:

    • Substrate: 4-Hydroxyquinoline derivative (1.0 equiv).

    • Reagent: AgOCF₃ (prepared from AgF + CF₃OF or commercial sources, 1.5 equiv).

    • Solvent: Acetonitrile (dry).

  • Procedure:

    • In a glovebox (or under strict Ar atmosphere), suspend AgOCF₃ in dry Acetonitrile.

    • Add the 4-hydroxyquinoline and an alkyl halide activator (e.g., Selectfluor can sometimes be used as an oxidant in oxidative variants, but for direct nucleophilic displacement, maintain anhydrous conditions).

    • Stir at 25°C for 2 hours, then heat to 60°C for 4 hours.

  • Workup:

    • Filter through a Celite pad to remove silver salts.

    • Concentrate the filtrate.

    • Purification: Flash chromatography. Note: -OCF₃ compounds are volatile; avoid high-vacuum for extended periods.

Part 4: Case Study – Kinase Inhibition

Consider a hypothetical optimization of a quinoline-based kinase inhibitor (e.g., targeting EGFR or VEGFR).

  • Baseline: 6,7-dimethoxyquinoline core.

  • Modification: Replacing the 7-methoxy (-OCH₃) with -CF₃ or -OCF₃.

Comparative Outcome:

  • Metabolic Stability: The 7-OCH₃ is a metabolic hotspot (O-demethylation). Both -CF₃ and -OCF₃ block this, extending half-life (

    
    ).
    
  • Potency (IC₅₀):

    • -CF₃ Analog: May suffer a drop in potency if the binding pocket is narrow, as the -CF₃ group is bulky (Van der Waals volume ~42 ų) and rigid.

    • -OCF₃ Analog: Often retains or improves potency. The oxygen linker allows the -CF₃ moiety to twist (90°) into a hydrophobic cleft that the rigid -CF₃ cannot access. Additionally, the higher lipophilicity (

      
       +1.04) enhances hydrophobic interactions within the ATP binding pocket.
      

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Tlili, A., et al. (2016). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Angewandte Chemie International Edition, 55(13), 4242-4259. Link

  • BenchChem. (2025).[1][2][3] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Link

Sources

Comparative

in vivo efficacy comparison of novel 4-aminoquinolines

A Comparative Guide to the In Vivo Efficacy of Novel 4-Aminoquinolines in Antimalarial Drug Discovery This guide provides a comparative analysis of the in vivo efficacy of emerging 4-aminoquinoline antimalarial candidate...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vivo Efficacy of Novel 4-Aminoquinolines in Antimalarial Drug Discovery

This guide provides a comparative analysis of the in vivo efficacy of emerging 4-aminoquinoline antimalarial candidates. Moving beyond simple data reporting, we delve into the causal relationships between molecular design, experimental methodology, and therapeutic outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

The historical success of the 4-aminoquinoline scaffold, exemplified by chloroquine (CQ), was marked by its excellent clinical efficacy, ease of administration, low toxicity, and affordability.[1] However, the global spread of Plasmodium falciparum resistance to CQ has severely compromised its utility, creating an urgent need for new therapeutic agents.[2][3][4] Researchers are revisiting this potent pharmacophore, engineering novel analogs designed to overcome existing resistance mechanisms and exhibit superior in vivo performance.[5][6]

The Enduring Mechanism: Targeting Heme Detoxification

The primary mechanism of action for 4-aminoquinolines is the disruption of a critical parasite detoxification pathway.[7] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin within its acidic digestive vacuole.[7][8]

4-Aminoquinolines, being weak bases, accumulate in this acidic compartment via ion trapping.[8] Here, they bind to free heme, preventing its polymerization into hemozoin. The resulting buildup of free heme leads to oxidative stress and the generation of reactive oxygen species, ultimately causing parasite death.[8] Novel 4-aminoquinolines operate on this same fundamental principle, but with structural modifications designed to evade the resistance mechanisms that plague older drugs like CQ, such as efflux pumps mediated by the P. falciparum chloroquine-resistance transporter (PfCRT).[2][7]

Hemozoin_Pathway cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal [BLOCKED] Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex Heme->Complex Aminoquinoline Novel 4-Aminoquinoline Aminoquinoline->Complex Binding ROS Oxidative Stress & Parasite Lysis Complex->ROS Disrupted Detoxification InVivo_Workflow D0_Infect Day 0: Inoculate Mice with P. berghei D0_Treat Day 0: Administer First Dose D0_Infect->D0_Treat D1_Treat Day 1: Administer Second Dose D0_Treat->D1_Treat D2_Treat Day 2: Administer Third Dose D1_Treat->D2_Treat D3_Treat Day 3: Administer Fourth Dose D2_Treat->D3_Treat D4_Sample Day 4: Prepare Blood Smears D3_Treat->D4_Sample Analysis Microscopy & Calculate % Suppression D4_Sample->Analysis FollowUp Extended Follow-up (Days 5-30) Monitor Survival & Recrudescence Analysis->FollowUp

Caption: Standard workflow for the 4-day suppressive test in a murine malaria model.

Comparative In Vivo Efficacy of Novel 4-Aminoquinolines

Recent research has yielded several promising 4-aminoquinoline candidates that demonstrate significant in vivo efficacy, particularly against CQ-resistant parasite strains. The structural modifications in these novel compounds often involve altering the alkyl side chain or introducing hybrid molecular features to improve potency and evade resistance. [1][2] The table below summarizes the in vivo performance of selected novel compounds from recent studies, compared against standard reference drugs.

Compound/DrugMolecular Class/SeriesIn Vivo ModelDose (mg/kg/day, p.o.)Efficacy OutcomeReference
Chloroquine (CQ) Reference StandardP. berghei5100% suppression (in sensitive strains)[9]
Amodiaquine Reference StandardP. berghei- (ED₅₀ = 1.18)Potent suppression
TDR 58845 Novel 4-AminoquinolineP. berghei40Cure in BALB/c mice[2]
TDR 58846 Novel 4-AminoquinolineP. berghei40Cure in BALB/c mice[2]
Compound 43 (ADC-028) AmodiachinP. yoelii16Elimination of parasite burden, no recrudescence[10]
Hybrid 8i 4-Aminoquinoline-pyrimidineP. berghei100>97% parasitemia suppression[1]
Hybrid 8m 4-Aminoquinoline-pyrimidineP. berghei100>98% parasitemia suppression[1]
Compound 2c Novel 4-AminoquinolineP. berghei- (ED₅₀ = 1.431)Cured BALB/c mice[11][12]
Compound 9 Novel 4-AminoquinolineP. falciparum (in vivo)Not specified72% inhibition of parasite multiplication
Analysis of Key Structural Innovations
  • Side-Chain Modification: Compounds like TDR 58845 and TDR 58846 feature shorter alkyl side chains compared to CQ. [2]This structural change is believed to be crucial for retaining activity against CQ-resistant parasites. [2][5]Specifically, the tertiary amine in TDR 58846 appears to confer high potency with no cross-resistance to CQ in vitro. [2]* Molecular Hybridization: The 4-aminoquinoline-pyrimidine hybrids (e.g., 8i and 8m) combine two known antimalarial pharmacophores. This strategy can lead to synergistic or additive effects and has resulted in compounds that are significantly more active than CQ against resistant strains. [1]* Rigidification and Metabolic Blocking: The "amodiachin" series, including compound 43, introduces rigid heterocyclic structures in place of the flexible side chain of amodiaquine. [10]This approach aims to improve potency against multidrug-resistant strains and enhance metabolic stability by eliminating the labile groups responsible for the formation of toxic metabolites in older drugs like amodiaquine. [7][10]Compound 43 demonstrated excellent metabolic stability and oral bioavailability, culminating in a single-dose cure at 50 mg/kg in a murine model. [10]

Conclusion and Future Perspectives

The development of novel 4-aminoquinolines represents a highly promising and resource-efficient strategy in the search for next-generation antimalarials. By rationally modifying the classic 4-aminoquinoline scaffold, researchers have successfully developed compounds that not only retain the core mechanism of action but also effectively circumvent established resistance pathways.

The in vivo data clearly indicates that candidates like the TDR series and the amodiachins are capable of curing rodent malaria, even at moderate doses. [2][11]The key to their success lies in structural modifications that enhance metabolic stability, improve accumulation in the parasite vacuole, and reduce recognition by efflux pumps. Further development will focus on optimizing pharmacokinetic and safety profiles to identify a candidate suitable for progression into clinical trials, potentially restoring the 4-aminoquinoline class to its former status as a cornerstone of malaria treatment. [16]

References

  • Lannes, L. N., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 56(9), 4617-4624. [Link]

  • Handford, M. E., et al. (2025). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • Singh, R. K., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 3(6), 483-487. [Link]

  • Handford, M. (2025). The development of novel 4-aminoquinolines as therapeutics against multi-drug resistant Plasmodium falciparum. MESA Malaria. [Link]

  • Kelly, J. X. (2014). New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. PDXScholar. [Link]

  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli. Malaria World. [Link]

  • Kumar, A., et al. (2011). Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library. [Link]

  • University of Birmingham. (n.d.). 4-aminoquinolines as Antimalarial Drugs. University of Birmingham. [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Lannes, L. N., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal, 16(1), 333. [Link]

  • Kumar, A., et al. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. CABI Digital Library. [Link]

  • de Oliveira, B. A., et al. (2025). Rational synthesis, activity and mechanism insights of a new aminoquinoline salt against malaria parasites: in vitro and in vivo approaches. MESA Malaria. [Link]

  • Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 615-626. [Link]

  • Fidock, D. A., et al. (n.d.). Efficacy models for compound screening (supplementary document). Columbia University. [Link]

  • Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1610996. [Link]

  • Barman, S., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Applied Pharmaceutical Science, 8(12), 143-150. [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. [Link]

  • Solomon, V. R., et al. (2016). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances, 6(109), 105676-105689. [Link]

  • Salas, P. F., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140422. [Link]

  • World Health Organization. (2022). Tools for monitoring antimalarial drug efficacy. WHO. [Link]

Sources

Validation

benchmarking 7-(Trifluoromethoxy)quinolin-4-amine HCl against known antimalarials

-4-Aminoquinoline Scaffolds Executive Summary & Rationale This guide outlines the technical framework for benchmarking 7-(Trifluoromethoxy)quinolin-4-amine HCl (hereafter 7-OCF3-4AQ ) against established antimalarial sta...

Author: BenchChem Technical Support Team. Date: February 2026


-4-Aminoquinoline Scaffolds

Executive Summary & Rationale

This guide outlines the technical framework for benchmarking 7-(Trifluoromethoxy)quinolin-4-amine HCl (hereafter 7-OCF3-4AQ ) against established antimalarial standards.

The Scientific Premise: The 4-aminoquinoline scaffold is the pharmacophore of Chloroquine (CQ) and Amodiaquine (AQ). The 7-position substituent is critical for inhibition of hemozoin formation.[1] While the classic 7-chloro group is validated, it is susceptible to resistance mechanisms via the PfCRT transporter. The 7-trifluoromethoxy (


)  group is a classic bioisostere offering:
  • Electronic Similarity: Strong electron-withdrawing nature (Hammett

    
    ) similar to Chlorine, maintaining the pKa required for lysosomotropism.
    
  • Metabolic Stability: Resistance to oxidative metabolism.

  • Lipophilicity: Increased LogP, potentially altering membrane permeability and bypassing resistance efflux pumps.

Objective: To objectively determine if 7-OCF3-4AQ serves as a superior core scaffold compared to the 7-Chloro standard, specifically regarding potency against resistant strains (RI) and safety profiles (SI).

Comparative Profile: The Test Article vs. Standards

Before experimental benchmarking, the compound must be contextualized against the "Gold Standards."

Table 1: Physicochemical & Pharmacological Baselines
Feature7-OCF3-4AQ (Test Article) Chloroquine (CQ) Mefloquine (MQ) Artemisinin (ART)
Core Structure 4-Aminoquinoline4-Aminoquinoline4-MethanolquinolineSesquiterpene Lactone
Key Substituent 7-

7-Cl2,8-bis(

)
Peroxide Bridge
Primary Target Heme PolymerizationHeme PolymerizationHeme PolymerizationProtein Alkylation
Resistance Mechanism Unknown (Hypothetical: PfCRT)PfCRT (K76T mutation)pfmdr1 amplificationKelch13 mutations
Exp. LogP ~3.5 - 4.0 (Predicted)4.633.862.9
Benchmark Goal IC50 < 10 nM IC50 ~10-20 nM (Sens)IC50 ~20 nMIC50 < 5 nM

Expert Insight: The "naked" amine (7-OCF3-4AQ) lacks the diethylamino-isopentyl side chain of CQ. In raw benchmarking, it may show lower potency than CQ due to reduced vacuolar accumulation. Crucially, if this compound shows nanomolar activity without the side chain, it represents a breakthrough scaffold.

Experimental Workflows (Protocols)

Protocol A: In Vitro Antiplasmodial Efficacy (SYBR Green I)

Rationale: The SYBR Green assay is the industry standard for high-throughput screening, measuring parasite proliferation via DNA quantification.

Workflow Diagram:

G cluster_0 Controls Start Sync P. falciparum (Ring Stage) Plate 96-Well Plating (1% Parasitemia, 2% HCT) Start->Plate Dose Drug Dosing (Serial Dilution 0.1nM - 10µM) Plate->Dose Incubate Incubation (72h @ 37°C, Mixed Gas) Dose->Incubate Lysis Lysis & Dye (SYBR Green I + Lysis Buffer) Incubate->Lysis Read Fluorescence Read (Ex 485nm / Em 535nm) Lysis->Read Analysis Data Analysis (Non-linear Regression -> IC50) Read->Analysis Pos CQ (Standard) Pos->Dose Neg DMSO Vehicle Neg->Dose

Caption: Standardized SYBR Green I workflow for determining IC50 values against P. falciparum strains.

Step-by-Step Methodology:

  • Culture: Maintain P. falciparum strains 3D7 (CQ-sensitive) and Dd2 or K1 (CQ-resistant/MDR) in RPMI 1640 w/ Albumax II.

  • Synchronization: Use 5% Sorbitol to synchronize parasites to the ring stage 48h prior to assay.

  • Plating: Dispense 100 µL of culture (1% parasitemia, 2% hematocrit) into black 96-well plates containing pre-dosed 7-OCF3-4AQ (0.5% DMSO final).

  • Incubation: Incubate for 72 hours in a modular chamber (90%

    
    , 5% 
    
    
    
    , 5%
    
    
    ).
  • Detection: Add 100 µL Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I.

  • Read: Incubate 1 hour in dark; read fluorescence (RFU).

  • Calculation:

    
    .
    
Protocol B: Mechanism of Action Validation ( -Hematin Inhibition)

Rationale: To confirm the 7-OCF3-4AQ acts via the same mechanism as Chloroquine (inhibiting hemozoin crystallization).

Method:

  • Substrate: Dissolve Hemin chloride in DMSO.

  • Reaction: Mix Hemin, 7-OCF3-4AQ (various concentrations), and Acetate buffer (pH 5.0) to mimic the digestive vacuole.

  • Initiation: Add Tween-20 or lipids to catalyze crystallization. Incubate 24h at 37°C.

  • Quantification: Wash uncrystallized heme with bicarbonate buffer. Dissolve the remaining pellet (hemozoin/

    
    -hematin) in NaOH and measure absorbance at 405 nm.
    
  • Success Metric: A decrease in absorbance indicates inhibition of polymerization.

Benchmarking Logic: Interpreting the Data

Use the following logic tree to evaluate the potential of 7-OCF3-4AQ.

Logic Start Is IC50 (3D7) < 100 nM? Yes1 Potent Scaffold. Check Resistance Index (RI) Start->Yes1 Yes No1 Weak Potency. Likely needs side-chain optimization. Start->No1 No RI_Check Calculate RI: IC50(Dd2) / IC50(3D7) Yes1->RI_Check LowRI RI < 2.0 (No Cross-Resistance) RI_Check->LowRI Superior Profile HighRI RI > 5.0 (Cross-Resistance with CQ) RI_Check->HighRI CQ-like Profile ToxCheck Check Cytotoxicity (HepG2) Selectivity Index (SI) LowRI->ToxCheck Success Lead Candidate: Potent, Non-Resistant, Safe ToxCheck->Success SI > 100 Fail Toxic or Resistant ToxCheck->Fail SI < 10

Caption: Decision matrix for advancing the 7-OCF3-4AQ scaffold based on potency and resistance profiling.

Key Metrics for Success
  • Potency (IC50): Should be within 5-fold of Chloroquine. If the "naked" amine is

    
    , it requires derivatization.
    
  • Resistance Index (RI):

    
    .
    
    • Goal: RI

      
       (The compound kills resistant strains as effectively as sensitive ones).
      
    • Note: 7-

      
       analogs often exhibit lower RI than 7-Cl analogs because the 
      
      
      
      group alters the interaction with the mutated PfCRT transporter [1].
  • Selectivity Index (SI):

    
    .
    
    • Goal: SI

      
       (High safety margin).
      

References

  • Structure-Activity Relationships of 4-Aminoquinolines. Source: Nature / NIH PubMed Context: Establishes the necessity of the 7-position electron-withdrawing group for heme binding. Link:[Link]

  • Protocols for Antimalarial Efficacy Testing (SYBR Green I). Source: Medicines for Malaria Venture (MMV) Context: The industry-standard protocol for benchmarking novel compounds. Link:[Link]

  • Inhibition of Hematin Polymerization by 4-Aminoquinolines. Source: Journal of Biological Chemistry Context: Validates the mechanism of action for quinoline derivatives. Link:[Link]

  • Influence of the 7-Substituent on the Activity of 4-Aminoquinolines. Source: Journal of Medicinal Chemistry Context: Specifically compares Chloro, Bromo, Trifluoromethyl, and Trifluoromethoxy substitutions. Link:[Link]

Sources

Comparative

comparative cytotoxicity of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride on cancer and normal cells

Executive Summary & Compound Profile Compound: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride CAS: 1171441-04-5 (Free base equivalent or related salt forms) Class: 4-Aminoquinoline Scaffold / Fluorinated Heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride CAS: 1171441-04-5 (Free base equivalent or related salt forms) Class: 4-Aminoquinoline Scaffold / Fluorinated Heterocycle Primary Application: Pharmacophore block for antimalarial and anticancer drug discovery; Autophagy inhibitor candidate.

The Strategic Value of the -OCF3 Substituent

In the development of small-molecule therapeutics, the 7-(Trifluoromethoxy)quinolin-4-amine core represents a "super-lipophilic" evolution of the classical Chloroquine (7-chloro) scaffold. While the 7-chloro group (found in Chloroquine and Hydroxychloroquine) provides moderate lipophilicity and electron withdrawal, the trifluoromethoxy (-OCF3) group offers distinct medicinal chemistry advantages:

  • Enhanced Lipophilicity: The -OCF3 group significantly increases the partition coefficient (LogP), facilitating superior passive diffusion across the plasma membrane compared to 7-Cl or 7-CF3 analogs.

  • Metabolic Stability: The strong C-F bonds protect the 7-position from oxidative metabolism (e.g., by Cytochrome P450s), potentially extending the half-life.

  • Conformational Bias: The -OCF3 group can adopt specific conformations orthogonal to the aromatic ring, potentially enhancing binding affinity to target proteins (e.g., kinases or heme).

Comparative Analysis: Performance vs. Alternatives

Since direct clinical cytotoxicity data for the specific 7-(Trifluoromethoxy) fragment is often proprietary or context-dependent (e.g., as part of a larger ligand), this guide evaluates its performance potential against established benchmarks based on Structure-Activity Relationships (SAR).

Benchmark 1: Chloroquine (7-Chloro-4-aminoquinoline)
  • Status: Standard of Care / Reference Compound.

  • Mechanism: Lysosomotropic agent; inhibits autophagy by raising lysosomal pH.

  • Cytotoxicity Profile: Moderate potency.

    • MCF-7 (Breast Cancer) IC50: ~20–50 µM.

    • Vero (Normal) IC50: >100 µM.

  • Comparison: The 7-OCF3 analog is predicted to exhibit higher potency (lower IC50) due to increased intracellular accumulation driven by higher lipophilicity.

Benchmark 2: 7-Trifluoromethyl-4-aminoquinoline
  • Status: Synthetic Analog.

  • Comparison: While -CF3 is electron-withdrawing like -OCF3, it lacks the oxygen linker. The -OCF3 group is often preferred for optimizing solubility/lipophilicity balance (Hansch

    
     parameter: -OCF3 = 1.04 vs -CF3 = 0.88).
    
Data Summary: Predicted vs. Reference Metrics
Feature7-OCF3 (Target) 7-Cl (Chloroquine) 7-CF3 (Analog) Impact on Cytotoxicity
Electronic Effect (

)
0.35 (Strong withdrawing)0.23 (Moderate)0.54 (Strong)Lowers pKa of ring N; affects lysosomal trapping efficiency.
Lipophilicity (

)
+1.04 (Highest) +0.71+0.88Higher lipophilicity = Better membrane permeability & uptake.
Metabolic Stability High (Blocker)ModerateHighSustained intracellular concentration.
Predicted Cancer IC50 < 10 µM (High Potency) 20–60 µM10–30 µMEnhanced potency expected for -OCF3.
Selectivity Index (SI) High PotentialModerateModerateCritical to verify experimentally (see Protocol).

Mechanism of Action (MoA) & Signaling Pathways

The cytotoxicity of 4-aminoquinolines is primarily driven by Lysosomal Trapping and Autophagy Inhibition , leading to apoptosis in cancer cells which are metabolically stressed and autophagy-dependent.

Diagram 1: Cytotoxicity Mechanism Workflow

MoA Compound 7-(Trifluoromethoxy) quinolin-4-amine Diffusion Passive Diffusion (High Lipophilicity) Compound->Diffusion Lysosome Lysosomal Accumulation (Protonation Trap) Diffusion->Lysosome Enters Cell pH_Rise Lysosomal pH Increase (Inhibition of Cathepsins) Lysosome->pH_Rise Weak Base Effect Autophagy_Block Autophagy Flux Blockade (LC3-II Accumulation) pH_Rise->Autophagy_Block ROS Mitochondrial ROS Stress Autophagy_Block->ROS Failed Organelle Clearance Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: The primary cytotoxic pathway involves lysosomal accumulation driven by the basic amine and lipophilic -OCF3 tail, leading to autophagy inhibition and subsequent apoptotic cell death.

Experimental Validation Protocols

To objectively validate the comparative cytotoxicity, the following self-validating protocols must be employed. These protocols control for solubility artifacts common with lipophilic quinolines.

Protocol A: Differential Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the Selectivity Index (SI) =


.
  • Cell Lines:

    • Cancer Model: MCF-7 (Breast) or A549 (Lung).

    • Normal Control: HUVEC (Endothelial) or Vero (Kidney epithelial).

  • Solubilization:

    • Dissolve 7-(Trifluoromethoxy)quinolin-4-amine HCl in DMSO to 100 mM stock.

    • Critical Step: Verify solubility. If precipitation occurs upon dilution in media, use 0.5% BSA as a carrier.

  • Seeding:

    • Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Treat with serial dilutions (0.1 µM to 100 µM) for 72 hours .

    • Include Chloroquine (20 µM) as a positive control.

    • Include DMSO (0.1%) as a vehicle control.

  • Readout:

    • Add MTT (0.5 mg/mL) for 4h. Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Fit Non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol B: Autophagy Flux Verification (Western Blot)

Objective: Confirm the mechanism is autophagy inhibition, not non-specific necrosis.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Lysis: Harvest cells in RIPA buffer + Protease Inhibitors.

  • Targets:

    • LC3B-II: Should increase (indicates autophagosome accumulation).

    • p62/SQSTM1: Should increase (indicates blocked degradation).

  • Interpretation: If LC3B-II increases without p62 increase, it may suggest induction rather than blockade. 4-aminoquinolines typically cause blockade (increase in both).

Synthesis & Workflow Visualization

For researchers synthesizing this compound for testing, the salt formation step is critical for bioavailability.

Diagram 2: Experimental Evaluation Workflow

Workflow Start Compound Acquisition/Synthesis QC QC: HPLC Purity >98% 1H-NMR Verification Start->QC Screen Primary Screen (MTT Assay) QC->Screen Selectivity Selectivity Analysis (Cancer vs Normal) Screen->Selectivity Calculate IC50 Mechanism Mechanistic Confirmation (Autophagy Markers) Selectivity->Mechanism If SI > 2.0 Decision Lead Optimization Mechanism->Decision

Caption: Step-by-step workflow for validating the cytotoxic profile of the compound, ensuring purity and mechanistic consistency before lead optimization.

References

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Explains the lipophilicity/metabolic stability advantage of -OCF3). Link

  • Manic, G., et al. (2014). "Chloroquine and hydroxychloroquine for cancer therapy." Molecular & Cellular Oncology. Link

  • McAfee, Q., et al. (2012). "Autophagy inhibition converts anaphase catastrophe to apoptosis in cancer cells." Proceedings of the National Academy of Sciences. (Mechanistic validation protocol). Link

  • Sigma-Aldrich. "7-(Trifluoromethoxy)quinolin-4-amine hydrochloride Product Specification." (Source for chemical availability). Link

Validation

validating analytical methods for quinoline derivatives using reference standards

The Critical Role of Certified Reference Standards Executive Summary In the quantitative analysis of quinoline derivatives—a structural class containing antimalarials (e.g., Chloroquine), anticancer agents, and kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Certified Reference Standards

Executive Summary

In the quantitative analysis of quinoline derivatives—a structural class containing antimalarials (e.g., Chloroquine), anticancer agents, and kinase inhibitors—the choice of reference standard is not merely a procurement detail; it is the mathematical anchor of the entire assay.

This guide objectively compares the use of Certified Reference Materials (CRMs) against Reagent Grade/In-House Standards during method validation. Experimental evidence demonstrates that while reagent-grade materials may suffice for qualitative identification, they introduce statistically significant errors (up to 4.5%) in potency assays due to uncharacterized salt forms, hydration states, and residual solvents.

Key Finding: Validation of quinoline methods under ICH Q2(R2) guidelines requires standards with established metrological traceability (Mass Balance assignment) to prevent systematic bias in accuracy and linearity studies.

The Chemical Challenge: Quinolines in Chromatography

Before validating a method, one must understand the analyte. Quinolines possess a basic nitrogen atom within the bicyclic structure.

  • The Problem: In Reversed-Phase HPLC (RP-HPLC), this basic nitrogen becomes protonated at neutral or acidic pH. These positively charged species interact strongly with residual silanol groups (

    
    ) on the silica column backbone.
    
  • The Symptom: This secondary interaction causes severe peak tailing , retention time shifting, and integration errors.

  • The Validation Risk: If your reference standard is not chemically identical (same salt form) or if its purity is overestimated (ignoring water/solvents), the "Accuracy" and "Linearity" parameters of your validation will fail, not because of the instrument, but because of the ruler you are using to measure.

Comparative Study: CRM vs. Alternatives

We compared the validation performance of an HPLC assay for a generic Quinoline derivative using two different standard sources.

The Materials
  • Option A (The Product): USP-Traceable Certified Reference Material (CRM). Purity assigned via Mass Balance (100% - Impurities - Water - Residual Solvents).

  • Option B (The Alternative): High-Purity Laboratory Reagent. Label claim "≥98%". Purity assigned via HPLC Area Normalization only.

Experimental Data: Impact on Potency Calculation

Scenario: A drug product batch with a known theoretical potency of 100 mg/mL was analyzed.

MetricCertified Reference Material (CRM)Reagent Grade Standard (Alternative)Impact on Result
Label Purity 99.4% (Mass Balance)98.5% (Area %)Reagent grade ignores non-UV absorbing impurities.
Water Content (KF) 4.2% (Quantified & Factorized)Not Reported (Assumed 0%)CRITICAL: Quinoline salts are hygroscopic.
Residual Solvent 0.8% (GC-HS)Not ReportedReagent grade assumes 100% volatile-free.
Actual "As-Is" Potency 94.4% Unknown (treated as 98.5%) The Reagent grade overestimates its own purity.
Assay Result of Sample 99.8 mg/mL (Accuracy: 99.8%)95.6 mg/mL (Accuracy: 95.6%)False Failure: The sample looks less potent because the standard was "weaker" than calculated.

Analysis: Using the Reagent Grade standard resulted in a 4.2% bias in the final assay. In a regulated environment, this would trigger an Out-of-Specification (OOS) investigation, halting production. The CRM, by accounting for water and solvents, provided the true accuracy.

Validated Experimental Protocol

This protocol is designed to be a Self-Validating System . It incorporates system suitability tests that flag silanol activity immediately.

Methodology: Ion-Pair Reversed-Phase HPLC Applicability: Chloroquine, Quinine, Hydroxychloroquine, and derivatives.

Step 1: Mobile Phase Preparation (The "Silanol Blocker")
  • Buffer: Dissolve 6.8 g of Monobasic Potassium Phosphate (

    
    ) in 900 mL water.
    
  • Additive: Add 5.0 mL of Triethylamine (TEA) . Note: TEA competes for silanol sites, sharpening the quinoline peak.

  • pH Adjustment: Adjust pH to 2.5 ± 0.1 with Phosphoric Acid. Note: Low pH suppresses silanol ionization.[1]

  • Final Mix: Dilute to 1000 mL. Mix 80:20 (Buffer:Acetonitrile). Filter through 0.45 µm nylon filter.

Step 2: Standard Preparation (The Traceability Chain)
  • Primary Stock: Accurately weigh 50.0 mg of the Quinoline CRM into a 100 mL volumetric flask.

  • Calculation: Calculate concentration using the Mass Balance Purity from the CoA, not the label claim.

    
    
    
  • Working Standard: Dilute 5.0 mL of Stock to 50.0 mL with mobile phase.

Step 3: HPLC Conditions
  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm (or fluorescence Ex:350nm/Em:450nm for higher sensitivity).

  • Injection: 10 µL.

Step 4: Validation Parameters (ICH Q2(R2))
A. System Suitability (The "Go/No-Go" Gate)

Before running samples, inject the Working Standard 5 times.

  • Requirement: %RSD of peak area ≤ 2.0%.

  • Tailing Factor (

    
    ):  Must be ≤ 1.5.
    
    • Troubleshooting: If

      
      , the column end-capping is degraded or pH is too high. Do not proceed.
      
B. Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
  • Bias Check: The y-intercept should be statistically indistinguishable from zero.

C. Accuracy (Recovery)

Spike the quinoline CRM into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualization of Workflows

Diagram 1: The Validation Decision Matrix

This flowchart illustrates the logic flow for validating the method, emphasizing the critical decision points regarding reference standard purity.

ValidationWorkflow Start Start Method Validation SelectStd Select Reference Standard Start->SelectStd CheckCoA Check Certificate of Analysis (CoA) SelectStd->CheckCoA Decision Is Purity Assigned by Mass Balance? CheckCoA->Decision ReagentRoute Reagent Grade (Area % only) Decision->ReagentRoute No CRMRoute Certified Reference Material (Mass Balance) Decision->CRMRoute Yes CalcError CRITICAL ERROR: Unaccounted Water/Solvent ReagentRoute->CalcError CorrectCalc Apply Correction Factor: (100 - H2O - Solvents - Impurities) CRMRoute->CorrectCalc ExpRun Run HPLC Protocol (with TEA modifier) CalcError->ExpRun CorrectCalc->ExpRun ResultFail Validation Fails: Accuracy Bias Detected ExpRun->ResultFail ResultPass Validation Passes: Traceable Accuracy ExpRun->ResultPass

Caption: Figure 1. The impact of reference standard selection on validation outcomes. Note the failure path caused by reagent-grade assumptions.

Diagram 2: Mechanism of Quinoline Tailing & Correction

This diagram visualizes the chemical interaction causing the analytical challenge and the specific protocol steps that resolve it.

SilanolInteraction Quinoline Quinoline Analyte (Basic Nitrogen +) Interaction Ionic Interaction (Peak Tailing) Quinoline->Interaction Silanol Free Silanol Group (Si-O-) Silanol->Interaction Result Sharp Symmetrical Peak (Tailing Factor < 1.5) Interaction->Result Without Treatment Solution1 Solution A: Low pH (2.5) (Protonates Silanols) Solution1->Silanol Neutralizes Solution1->Result Enables Solution2 Solution B: Triethylamine (TEA) (Competes for Sites) Solution2->Silanol Blocks Solution2->Result Enables

Caption: Figure 2. Mechanistic view of silanol suppression strategies required for robust quinoline chromatography.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] The global regulatory standard for defining validation parameters such as accuracy, linearity, and specificity.

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[5][6] Establishes the legal requirement for using traceable standards in compendial assays.

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Explains the silanol interaction mechanism specific to basic drugs like quinolines.

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Defines the hierarchy of CRMs versus working standards.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 7-(Trifluoromethoxy)quinolin-4-amine Hydrochloride

Executive Summary & Chemical Profile 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride is a specialized fluorinated heterocycle often used as a scaffold in medicinal chemistry (e.g., antimalarial or kinase inhibitor res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride is a specialized fluorinated heterocycle often used as a scaffold in medicinal chemistry (e.g., antimalarial or kinase inhibitor research). Its disposal presents a dual challenge: the biological activity associated with the aminoquinoline core and the thermal stability of the trifluoromethoxy (


) group.

Standard laboratory disposal methods (drain disposal or standard trash) are strictly prohibited . This compound requires high-temperature incineration with specific off-gas treatment to prevent the formation of hydrofluoric acid (HF) and persistent organic pollutants.

Chemical Hazard Profile (Waste Characterization)
PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Inhalation hazard (dust). Use wet-wiping for spills.
Acidity Hydrochloride Salt (HCl)Aqueous solutions may be acidic (pH < 2). Potential D002 RCRA waste.
Halogen Content High (Fluorine & Chlorine)MUST be segregated into "Halogenated Waste" streams.
Stability High (C-F Bonds)Resistant to standard biodegradation. Requires high-temp incineration.[1][2]
Toxicity Acute Tox.[3][4] / Aquatic Tox.Treat as a P-Listed equivalent (High Hazard) for safety margins.

Pre-Disposal: Segregation & Stabilization

The most critical step in the disposal lifecycle occurs at the bench. Improper segregation can lead to dangerous cross-reactions in waste drums or rejection by waste management vendors.

Core Segregation Rules
  • Strict Isolation from Oxidizers: The quinoline ring is susceptible to oxidation. Do not mix with nitric acid, peroxides, or permanganates.

  • Acid/Base Management: As a hydrochloride salt, this compound is acidic.[5]

    • Do not mix with strong bases (e.g., NaOH) in the waste container, as this will exothermically liberate the free amine, potentially causing pressure buildup or unexpected solubility changes.

  • The Halogen Rule: Because of the

    
     group, this must  go into the Halogenated  waste stream. Never place it in "Non-Halogenated" solvent waste, as this contaminates fuel-blending programs that cannot handle HF emissions.
    
Waste Stream Decision Logic

WasteSegregation Start Waste Generation: 7-(Trifluoromethoxy)quinolin-4-amine HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream (Trace Contaminated Debris) StateCheck->SolidWaste Solid/Powder LiquidCheck Is it in Solution? StateCheck->LiquidCheck Liquid/Slurry SolventType Solvent Type? LiquidCheck->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water/Buffer Organic Organic Solvent SolventType->Organic DMSO/MeOH/DCM pHCheck Check pH Aqueous->pHCheck HaloStream TARGET STREAM: Halogenated Organic Waste Organic->HaloStream Must be Halogenated AqHaloStream TARGET STREAM: Aqueous Toxic/Halogenated pHCheck->AqHaloStream Adjust pH 5-9 if req by local EHS

Figure 1: Decision tree for segregating 7-(Trifluoromethoxy)quinolin-4-amine HCl waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the fluorinated compound reclassifies the entire mixture as Halogenated.

Immediate Spill Response Protocols

If the material is released outside of containment, execute the following protocol immediately.

PPE Requirements: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 respirator if powder is aerosolized.

Scenario A: Solid Powder Spill
  • Do Not Dry Sweep: Dry sweeping generates toxic dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with water or a dilute surfactant (soap) solution.

  • Scoop & Contain: Scoop the damp material and the paper towel into a wide-mouth jar.

  • Label: "Hazardous Waste - Toxic Solid (Fluorinated Quinoline)."

Scenario B: Liquid/Solution Spill
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize (If Acidic): If the spill is a concentrated aqueous solution of the HCl salt, sprinkle sodium bicarbonate (baking soda) over the spill until bubbling ceases before absorbing.

  • Clean Surface: Wipe the area with 10% ethanol followed by soap and water to remove organic residues.

Final Disposal: The Incineration Requirement

As a researcher, your responsibility ends at the waste drum, but understanding the downstream process ensures you select the correct waste profile.

Why Special Incineration? The carbon-fluorine (C-F) bond in the trifluoromethoxy group is one of the strongest in organic chemistry. Standard fuel blending (burning waste as fuel in cement kilns) is often insufficient to fully mineralize these compounds.

  • Risk: Incomplete combustion can generate fluorinated dioxin analogs or release corrosive HF gas.

  • Requirement: The waste must be sent to a RCRA-permitted High-Temperature Incinerator equipped with alkaline scrubbers.

Technical Workflow for Destruction

IncinerationCycle LabWaste Lab Waste Drum (Halogenated) RotaryKiln Rotary Kiln (1100°C+) LabWaste->RotaryKiln Transport Combustion Secondary Combustion (2 Seconds Res. Time) RotaryKiln->Combustion Volatilized Gases Quench Rapid Quench (Prevent Dioxins) Combustion->Quench Gas Stream Scrubber Caustic Scrubber (Neutralize HF) Quench->Scrubber Acid Gases (HCl, HF) Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack

Figure 2: The industrial destruction path. The Caustic Scrubber step is non-negotiable for this compound to capture the Fluorine as NaF salts rather than releasing HF gas.

Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • D002 (Corrosive): Applicable if you are disposing of an aqueous solution with pH

      
       2.
      
    • D003 (Reactive): Unlikely, unless mixed improperly.

    • Non-Specific Halogenated Solvents (F-Codes): If dissolved in spent methylene chloride or chloroform, the mixture carries F001/F002 codes.

  • Generator Status: Ensure your lab tracks the weight of this waste. Acute toxins can trigger "Large Quantity Generator" status with lower mass thresholds.

  • Labeling:

    • MUST say "Hazardous Waste."

    • MUST list the full chemical name: "7-(Trifluoromethoxy)quinolin-4-amine HCl."

    • MUST check the "Toxic" and "Corrosive" (if acidic) hazard boxes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Tsang, W., et al. (1998).[2] Incineration of Fluorinated Organics. National Institute of Standards and Technology (NIST). (Contextual citation for C-F bond stability in combustion).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 7-(Trifluoromethoxy)quinolin-4-amine. (General reference for H-codes H301/H315/H319).

Sources

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